Myxol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H56O3 |
|---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaene-2,3-diol |
InChI |
InChI=1S/C40H56O3/c1-30(18-13-20-32(3)21-15-23-34(5)25-27-38(42)40(9,10)43)16-11-12-17-31(2)19-14-22-33(4)24-26-37-35(6)28-36(41)29-39(37,7)8/h11-27,36,38,41-43H,28-29H2,1-10H3/b12-11+,18-13+,19-14+,21-15+,26-24+,27-25+,30-16+,31-17+,32-20+,33-22+,34-23+/t36-,38+/m1/s1 |
InChI Key |
JJPMVSRTRMLHST-XDLIQHAKSA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
Synonyms |
myxol |
Origin of Product |
United States |
Foundational & Exploratory
Myxol biosynthesis pathway in cyanobacteria.
An In-depth Technical Guide to the Myxol Biosynthesis Pathway in Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in cyanobacteria. It covers the core biochemical steps, key enzymes, and genetic underpinnings of this pathway. The document includes summaries of quantitative data, detailed experimental protocols for pathway investigation, and visualizations of the core processes to support advanced research and development.
Cyanobacteria synthesize a diverse array of carotenoids, which serve critical functions in photosynthesis and photoprotection. Among these are this compound and its glycosylated derivatives, known as myxoxanthophylls. These molecules are monocyclic xanthophylls characterized by a unique structure, including a glycosylated ψ-end group. Myxoxanthophyll is integral to the normal cell wall structure and thylakoid organization in cyanobacteria like Synechocystis sp. PCC 6803. The glycosylation pattern in cyanobacterial myxoxanthophyll is unusual, typically occurring at the 2'-OH position of the acyclic end of the molecule. This guide details the enzymatic pathway responsible for the synthesis of the this compound core structure, a key precursor to these vital pigments.
The Core Biosynthesis Pathway
The biosynthesis of this compound originates from the central carotenoid pathway, starting with the C40 carotenoid, lycopene. The pathway involves a series of hydroxylation, cyclization, and desaturation reactions catalyzed by a specific set of enzymes. The final this compound structure is often further modified by glycosylation to produce various forms of myxoxanthophyll.
The generally accepted pathway proceeds as follows:
-
Hydroxylation of Lycopene: The pathway begins with the introduction of a hydroxyl group at the C-1' position of the acyclic ψ-end of lycopene.
-
Cyclization: The opposite end of the hydroxylated intermediate is cyclized to form a β-ionone ring.
-
Further Modifications: Additional enzymatic steps, including further hydroxylation and desaturation, lead to the final this compound structure.
-
Glycosylation: this compound is then glycosylated, often with sugars like fucose or rhamnose, to form myxoxanthophyll.
The following diagram illustrates the core enzymatic steps from lycopene to this compound-2'-fucoside (a common myxoxanthophyll).
Key Enzymes and Genes
The conversion of lycopene to myxoxanthophyll is mediated by a series of specialized enzymes encoded by the cru gene cluster, among others.
| Gene | Enzyme | Function | Notes |
| cruF | Carotenoid 1',2'-hydratase | Catalyzes the addition of water across the C-1',2' double bond of the ψ-end of a carotenoid like lycopene.[1][2] This is considered the first committed step in the this compound branch.[2] | Homologs are found in all sequenced cyanobacteria known to produce this compound.[1] |
| cruA/cruP | Lycopene Cyclase | Catalyzes the formation of the β-ionone ring at one end of the carotenoid chain. | The hydroxylation by CruF can occur before the cyclization step.[2] |
| crtR | β-carotene hydroxylase | Catalyzes C-3 hydroxylation on the β-ring. | This enzyme is highly conserved and also functions in the synthesis of other xanthophylls like zeaxanthin. |
| cruG | 2'-O-glycosyltransferase | Transfers a sugar moiety (e.g., fucose, rhamnose) to the 2'-hydroxyl group of this compound to form myxoxanthophyll.[1][2] | The specific sugar transferred can vary between different cyanobacterial species. |
Quantitative Analysis
Quantitative data on the this compound pathway, particularly enzyme kinetics, are limited in the literature. However, data from analogous enzymes and measurements of total carotenoid content provide valuable context.
Enzyme Kinetic Parameters
Direct kinetic analysis of CruF from cyanobacteria is not widely reported. However, studies on the analogous carotenoid 1,2-hydratase (CrtC) from photosynthetic bacteria provide the best available estimates for the hydration of lycopene.
| Enzyme (Organism) | Substrate | Apparent Km (µM) | Apparent Vmax (nmol h-1 mg-1) | Reference |
| CrtC (Rubrivivax gelatinosus) | Lycopene | 24 | 0.31 | [3] |
| CrtC (Thiocapsa roseopersicina) | Lycopene | 9.5 | 0.15 | [3] |
| CruG (Cyanobacteria) | This compound, GDP-Fucose | Not Available | Not Available |
This compound/Myxoxanthophyll Content in Cyanobacteria
Precise quantification of this compound or myxoxanthophyll as a percentage of total carotenoids or dry cell weight is not consistently reported across the literature. However, it is established as a major carotenoid in many species.
| Organism | Compound | Content | Notes | Reference |
| Synechocystis sp. PCC 6803 | Total Carotenoids | 2.6 - 4.4 mg/gDW | Myxoxanthophyll is a significant, often primary, component of this total pool. | [4] |
| Synechocystis sp. PCC 6803 (Engineered) | Myxoxanthophyll | Maintained as a "significant quantity" | In strains engineered to overproduce other carotenoids, myxoxanthophyll levels remained high, indicating it is a major sink for precursors. | [5] |
| Anabaena sp. PCC 7120 | Myxoxanthophyll | Identified as a major carotenoid | The primary derivatives are this compound 2'-fucoside and 4-ketothis compound 2'-fucoside. | [2][6] |
Experimental Protocols
Investigating the this compound biosynthesis pathway involves a combination of genetic manipulation, heterologous expression, and analytical chemistry.
Protocol for Gene Inactivation in Synechocystis sp. PCC 6803
This protocol describes the insertional inactivation (knockout) of a target gene (e.g., cruA) via homologous recombination.
Methodology:
-
Vector Construction: Design a knockout plasmid containing an antibiotic resistance cassette (e.g., spectinomycin) flanked by ~500 bp homology regions corresponding to the sequences immediately upstream and downstream of the target gene.[7]
-
Cell Culture: Grow a glucose-tolerant strain of Synechocystis sp. PCC 6803 in BG-11 medium to an exponential growth phase.[8]
-
Transformation: Harvest and concentrate the cells. Incubate approximately 10⁹ cells with 1-2 µg of the knockout plasmid for 6 hours under illumination.[8]
-
Selection and Segregation: Plate the transformation mixture on BG-11 agar plates containing the appropriate antibiotic. Due to the polyploid nature of Synechocystis, colonies must be re-streaked several times on plates with increasing antibiotic concentrations to ensure the mutation is segregated across all genome copies.[9]
-
Verification: Confirm the complete replacement of the wild-type gene with the resistance cassette using PCR with primers that bind outside the original homology regions.
-
Phenotypic Analysis: Extract pigments from the confirmed mutant and analyze via HPLC to observe changes in the carotenoid profile.
Protocol for Heterologous Expression and Analysis of CruF
This protocol describes the functional characterization of the CruF enzyme by expressing its gene in an E. coli strain engineered to produce the substrate, lycopene.
Methodology:
-
Strain and Plasmid Preparation:
-
Obtain or construct an E. coli strain engineered to produce lycopene. This is typically achieved by transforming E. coli with a plasmid containing the genes crtE, crtB, and crtI from a bacterium like Pantoea agglomerans.
-
Clone the cruF gene from a cyanobacterial source (e.g., Synechococcus sp. PCC 7002) into a compatible expression vector, such as pET15b, which adds an N-terminal His-tag for purification.
-
-
Transformation: Transform the lycopene-producing E. coli strain with the cruF expression plasmid. Select for double transformants using appropriate antibiotics.
-
Expression Culture:
-
Inoculate a starter culture in LB medium with antibiotics and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger expression culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[1]
-
Incubate the culture overnight at a reduced temperature (e.g., 25°C) to improve protein folding and substrate conversion.[1]
-
-
Pigment Extraction and Analysis:
-
Harvest the cells by centrifugation. The cell pellet should be visibly colored due to carotenoid accumulation.
-
Extract the carotenoids from the cell pellet using 100% methanol or an acetone/methanol mixture.
-
Analyze the extract via HPLC to identify the products of the CruF reaction (e.g., 1-hydroxylycopene).
-
Protocol for Carotenoid Extraction and HPLC Analysis
This protocol is suitable for the analysis of carotenoids from cyanobacterial cultures or engineered E. coli.
Methodology:
-
Cell Harvesting: Harvest cells from a culture in the exponential growth phase by centrifugation. Freeze the cell pellet in liquid nitrogen and lyophilize (freeze-dry) for efficient extraction.[8]
-
Extraction:
-
Resuspend the lyophilized cell pellet in 100% methanol.[8]
-
Alternatively, use a 7:2 mixture of acetone:methanol.
-
Disrupt cells by sonication and remove cell debris by centrifugation.
-
Transfer the supernatant containing the pigments to a fresh tube and keep under nitrogen gas to prevent oxidation.[8]
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C₁₈ column (e.g., Spherisorb ODS2, 4.0 x 250 mm).[8]
-
Mobile Phase: Use a gradient system for optimal separation. A reported effective method is a linear 18-minute gradient of ethyl acetate (from 0% to 95%) in a base of acetonitrile-water-triethylamine (9:1:0.01, vol/vol/vol).[8]
-
Flow Rate: Maintain a flow rate of 1 ml/min.[8]
-
Detection: Monitor the eluent using a photodiode array (PDA) detector to capture the full absorption spectra of the separating pigments, which is critical for their identification (e.g., this compound has absorption maxima around 453, 475, and 509 nm).
-
Regulation of the this compound Pathway
The transcriptional regulation of the this compound biosynthesis pathway is not well understood and appears to vary significantly between different cyanobacterial species.[4] While complex regulatory networks involving transcription factors like LexA and AbrB-family proteins are known to control other metabolic pathways in cyanobacteria, their specific involvement in regulating the cru genes has not been established. Research into how environmental factors such as light intensity, nutrient availability, and oxidative stress influence the expression of this compound biosynthesis genes remains an open area for investigation.
Conclusion and Future Directions
The this compound biosynthesis pathway in cyanobacteria is a specialized branch of carotenoid metabolism leading to the production of structurally unique and functionally important xanthophyll glycosides. The core enzymatic steps and the primary genes (cruF, cruG) have been identified, providing a solid foundation for further research. However, significant knowledge gaps remain, particularly concerning the kinetic properties of the pathway's enzymes and the mechanisms of its regulation.
For professionals in drug development and biotechnology, this pathway offers intriguing possibilities. This compound and its derivatives possess antioxidant properties and could be explored for nutraceutical or pharmaceutical applications. The enzymes of this pathway, particularly the carotenoid 1',2'-hydratase (CruF), represent novel biocatalysts for potential use in synthetic chemistry. Future work should focus on detailed enzymatic characterization, elucidation of regulatory networks, and the heterologous expression of the complete pathway in optimized microbial hosts to enable sustainable production and explore the full biotechnological potential of these unique cyanobacterial compounds.
References
- 1. Identification of catalytically important residues of the carotenoid 1,2-hydratases from Rubrivivax gelatinosus and Thiocapsa roseopersicina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulation of Synechocystis sp. PCC 6803 as a platform for functional identification of genes involved in carotenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the carotenoid 1,2-hydratases (CrtC) from Rubrivivax gelatinosus and Thiocapsa roseopersicina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Overexpressing Carotenoid Biosynthetic Genes in Synechocystis sp. PCC 6803 Improved Intracellular Pigments and Antioxidant Activity, Which Can Decrease the Viability and Proliferation of Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. the-occurrence-of-the-cis-trans-geometric-isomerism-of-myxoxanthophyll-and-4-ketomyxoxanthophyll-in-the-cyanobacterium-anabaena-sp-pcc7120 - Ask this paper | Bohrium [bohrium.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Frontiers | Introduction of the Carotenoid Biosynthesis α-Branch Into Synechocystis sp. PCC 6803 for Lutein Production [frontiersin.org]
- 9. Insertional mutagenesis by random cloning of antibiotic resistance genes into the genome of the cyanobacterium Synechocystis strain PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Myxol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of Myxol and its derivatives, with a focus on cyanobacteria, the primary producers of these valuable carotenoids. This document outlines the quantitative distribution of these compounds, detailed experimental protocols for their extraction and analysis, and visual representations of their biosynthetic pathway and biological roles.
Introduction to this compound and Its Derivatives
This compound is a monocyclic carotenoid belonging to the xanthophyll family. In nature, it is predominantly found in its glycosylated forms, collectively known as myxoxanthophylls. These molecules play crucial roles in the physiology of their host organisms, primarily in photoprotection and maintaining the structural integrity of cellular membranes. The unique chemical structure of myxoxanthophylls, characterized by a glycosylated C2'-hydroxyl group on the ψ-end of the molecule, distinguishes them from other carotenoid glycosides and has drawn interest for their potential biotechnological and pharmaceutical applications.[1][2][3]
Primary Natural Sources
The vast majority of this compound and its derivatives are synthesized by a diverse range of cyanobacteria. These photosynthetic prokaryotes are the most significant natural sources of these compounds. Additionally, certain species of marine bacteria have also been identified as producers of this compound.
Cyanobacteria
Numerous species of cyanobacteria have been confirmed to produce this compound and its glycosylated derivatives. The specific sugar moiety attached to the this compound core can vary between species, leading to a variety of myxoxanthophylls. Common glycosylations include fucosides, rhamnosides, and dimethyl-fucosides.
Key this compound-Producing Cyanobacteria Include:
-
Synechocystis sp. PCC 6803: This well-studied cyanobacterium produces this compound 2'-dimethyl-fucoside.[4][5][6]
-
Synechococcus sp. PCC 7002: Known to synthesize this compound-2'-fucoside.[1][7]
-
Anabaena sp. PCC 7120 (also known as Nostoc sp. PCC 7120): This species produces both this compound 2'-fucoside and 4-ketothis compound 2'-fucoside. Under certain genetic modifications, it can also produce rhamnoside derivatives.
-
Nostoc punctiforme PCC 73102: Another known producer of this compound fucosides.
-
Oscillatoria species: Various species within this genus are known to produce myxoxanthophylls. For instance, Oscillatoria subbrevis has been shown to produce myxoxanthophyll.[2]
-
Nostoc antarctica LEGE13457: This terrestrial strain has been identified as having a high total carotenoid content.
Marine Bacteria
While less common than in cyanobacteria, this compound has also been isolated from marine bacteria belonging to the family Flavobacteriaceae. This discovery suggests that the biosynthetic capacity for this compound may be more widespread in the bacterial kingdom than previously thought.
Quantitative Data on this compound and Myxoxanthophyll Content
The concentration of this compound and its derivatives can vary significantly between different species and is also influenced by cultivation conditions such as light intensity and nutrient availability. The following tables summarize the available quantitative data from the scientific literature.
Table 1: Myxoxanthophyll Content in Selected Cyanobacteria
| Cyanobacterial Species | Myxoxanthophyll Derivative | Concentration | Notes |
| Oscillatoria subbrevis CZS 2201 | Myxoxanthophyll | 0.41 µg/mL of culture | Concentration in the culture medium.[2] |
| Synechocystis sp. PCC 6803 | This compound 2'-dimethyl-fucoside | Not explicitly quantified in mg/g, but is a major carotenoid. | Dry weight per OD730 is approximately 148 ± 39 mg/L.[8] |
Table 2: Total Carotenoid Content in Selected Cyanobacteria
| Cyanobacterial Species | Extraction Solvent | Total Carotenoid Content (µg/mg of dry extract) |
| Nostoc antarctica LEGE13457 | Acetone | 63.9 |
| Chlorogloeopsis gracile LEGE 12431 | Acetone | 57.8 |
| Leptolyngbya sp. LEGE 13412 | Acetone | 34.4 |
| Cephalothrix sp. LEGE 15480 | Acetone | 33.1 |
| Aliinostoc pantanalense LEGE 15481 | Acetone | 33.1 |
Data for Table 2 was adapted from a study analyzing carotenoid content in various cyanobacteria, where acetone was found to be the most effective extraction solvent.[4]
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound and its derivatives from cyanobacterial biomass.
Cultivation and Biomass Harvesting
-
Cultivation: Cultivate the desired cyanobacterial strain (e.g., Synechocystis sp. PCC 6803) in a suitable growth medium (e.g., BG-11 medium) under controlled conditions of light (e.g., 50 µmol photons m⁻² s⁻¹) and temperature (e.g., 30°C).
-
Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 730 nm (OD₇₃₀).
-
Harvesting: When the culture reaches the desired growth phase (e.g., late exponential phase), harvest the biomass by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Washing: Wash the cell pellet with distilled water to remove residual salts from the growth medium.
-
Lyophilization: Freeze-dry the washed cell pellet to obtain a dry biomass powder. Store the lyophilized biomass at -20°C or lower until extraction.
Extraction of this compound and Its Derivatives
-
Solvent Selection: A mixture of methanol and acetone is commonly used for the extraction of carotenoids from cyanobacteria.
-
Extraction Procedure:
-
Weigh a known amount of lyophilized biomass (e.g., 100 mg).
-
Add 10 mL of a 7:3 (v/v) mixture of acetone and methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 15 minutes in the dark and on ice to prevent degradation of carotenoids.
-
Centrifuge the mixture at 5,000 x g for 5 minutes to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted pigments.
-
Repeat the extraction process with the cell pellet until the pellet is colorless.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.
Purification and Quantification by HPLC
-
Sample Preparation: Re-dissolve the dried pigment extract in a known volume of a suitable solvent for HPLC analysis, such as acetone or a mixture of methanol and methyl tert-butyl ether (MTBE). Filter the solution through a 0.22 µm syringe filter prior to injection.
-
HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended for the analysis of carotenoids.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed. For example:
-
Solvent A: Acetonitrile:Methanol:Water (85:10:5, v/v/v)
-
Solvent B: Methanol:Ethyl acetate (70:30, v/v)
-
-
Gradient Program:
-
0-15 min: 100% A
-
15-30 min: Linear gradient to 100% B
-
30-40 min: 100% B
-
40-45 min: Linear gradient back to 100% A
-
45-55 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the absorbance at the characteristic wavelengths for myxoxanthophyll (around 470-500 nm).
-
-
Quantification:
-
Standard Curve: Prepare a standard curve using a purified this compound or myxoxanthophyll standard of known concentration.
-
Calculation: Quantify the amount of this compound or its derivatives in the sample by comparing the peak area from the sample chromatogram to the standard curve. If a pure standard is not available, quantification can be performed using the molar extinction coefficient of a related carotenoid.
-
Visualization of Pathways and Workflows
Biosynthetic Pathway of Myxoxanthophyll
The biosynthesis of myxoxanthophyll in cyanobacteria starts from the common carotenoid precursor, lycopene. A series of enzymatic reactions, including hydroxylation and glycosylation, lead to the final product.
Caption: Biosynthetic pathway of myxoxanthophyll from lycopene.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound and its derivatives from cyanobacterial biomass.
Caption: Workflow for this compound extraction and analysis.
Biological Role and Localization of Myxoxanthophyll
Myxoxanthophylls are not known to be involved in specific signaling pathways but are crucial for the structural and functional integrity of cyanobacterial cells.
Caption: Localization and roles of myxoxanthophyll.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Myxoxanthophyll - Wikipedia [en.wikipedia.org]
- 4. Carotenoids from Cyanobacteria: A Biotechnological Approach for the Topical Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. perm.ug.edu.pl [perm.ug.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Total amount of dry weight concentration per - Cyanobacteria Synechocystis PC - BNID 113873 [bionumbers.hms.harvard.edu]
The Biological Functions of Myxol in Marine Bacteria: A Technical Guide
Abstract
Myxol, a monocyclic carotenoid of the γ-carotene series, is a significant bioactive compound found in various marine microorganisms, particularly bacteria belonging to the family Flavobacteriaceae and certain cyanobacteria.[1][2] This technical guide provides an in-depth exploration of the core biological functions of this compound, focusing on its potent antioxidant properties, role in membrane stabilization, and function in photoprotection. This document synthesizes current knowledge, presenting the this compound biosynthesis pathway, detailed experimental protocols for its functional analysis, and a summary of its biological activities. The information herein is intended to support further research and development of this compound as a high-value compound for pharmaceutical and biotechnological applications.
Core Biological Functions of this compound
This compound and its derivatives are specialized metabolites that confer significant survival advantages to marine bacteria navigating a complex and often harsh environment. The primary functions identified in the literature are antioxidant defense, membrane modulation, and enhancement of light-harvesting capabilities.
Potent Antioxidant Activity
This compound is recognized as a powerful antioxidant.[3] Carotenoids, characterized by their system of conjugated double bonds, are highly effective at quenching singlet oxygen and scavenging free radicals.[3] this compound has demonstrated significant antioxidative activity against lipid peroxidation.[2][4] This protective mechanism is crucial for marine bacteria exposed to high levels of oxidative stress from sources such as solar radiation and metabolic processes. Studies have also indicated a neuro-protective effect of this compound against L-glutamate toxicity in experimental models, highlighting its potential for broader therapeutic applications.[2][5]
Membrane Stabilization and Permeability Regulation
The unique molecular structure of this compound allows it to intercalate into the phospholipid bilayer of bacterial cell membranes.[6] This integration serves two main purposes:
-
Strengthening and Rigidity: By positioning itself within the membrane, this compound can increase membrane rigidity and reduce its fluidity. This helps to maintain membrane integrity under fluctuating environmental conditions such as temperature and osmotic stress.
-
Reduced Permeability: this compound is reported to be effective in reducing the membrane's permeability to oxygen, thereby protecting intracellular components from oxidative damage.[7]
This modulation of membrane properties is vital for the survival and adaptation of marine bacteria.
Photoprotection and Enhanced Light Harvesting
In the photic zones of marine environments, bacteria require mechanisms to protect themselves from harmful UV radiation and to efficiently capture light for energy. This compound contributes to both processes. As a carotenoid, it can absorb light in the blue-green spectrum and dissipate excess energy, thus preventing photodamage.[6]
Furthermore, this compound can function as an accessory pigment in light-harvesting complexes. It has been shown to act as a carotenoid antenna for proteorhodopsins, transferring light energy to the retinal chromophore. This process enhances the light-harvesting capabilities of the bacterium and accelerates the photocycle, improving the overall efficiency of light utilization for energy production.[1]
This compound Biosynthesis Pathway
This compound is synthesized from the central isoprenoid pathway intermediate, Farnesyl pyrophosphate (FPP). The pathway involves a series of enzymatic steps including condensation, desaturation, cyclization, and hydroxylation to produce the final this compound structure. The key enzymes and intermediates are detailed in the diagram below.[1]
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress [frontiersin.org]
- 4. Rare carotenoids, (3R)-saproxanthin and (3R,2'S)-myxol, isolated from novel marine bacteria (Flavobacteriaceae) and their antioxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fluidity of the Bacterial Outer Membrane Is Species Specific: Bacterial Lifestyles and the Emergence of a Fluid Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery, Isolation, and History of Myxol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myxol, a monocyclic carotenoid, and its glycosylated derivatives, such as myxoxanthophyll, are pigments found primarily in cyanobacteria and some flavobacteria. First identified in the 1930s, these compounds have garnered interest for their potential biological activities, including antioxidant properties. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed protocols for its isolation and purification, quantitative data on its properties and yields, and an exploration of its biosynthetic and potential signaling pathways. The information is presented to be a valuable resource for researchers and professionals in drug development and natural product chemistry.
Discovery and History
The history of this compound is intrinsically linked to the discovery of its glycosylated form, myxoxanthophyll. The first isolation of myxoxanthophyll was reported in 1936 from the cyanobacterium Oscillatoria rubenscens[1]. The name "myxoxanthophyll" is derived from "Myxophyceae," an older classification for cyanobacteria, highlighting its origin[1]. For many years, the precise structure of the glycoside moiety and the aglycone, this compound, remained a subject of investigation. Later studies, employing advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR), elucidated the detailed structure of myxoxanthophyll as a glycoside of this compound, often with rhamnose or fucose as the sugar component[1]. These studies also confirmed the presence of this compound and its derivatives in a variety of other cyanobacteria, including species of Anabaena, Synechocystis, and Nostoc, as well as in some marine flavobacteria.
Physicochemical and Quantitative Data
The following tables summarize key quantitative data for this compound and its common derivative, myxoxanthophyll. This information is crucial for its detection, quantification, and characterization.
Table 1: Physicochemical Properties of Myxoxanthophyll
| Property | Value | Source |
| Molecular Formula | C46H66O7 | [1] |
| Molar Mass | 731.012 g/mol | [1] |
| Appearance | Yellowish pigment | [1] |
| Key Functional Groups | Hydroxyl, Glycoside | [1] |
Table 2: Reported Yields of Myxoxanthophyll from Cyanobacteria
| Organism | Condition | Yield | Source |
| Oscillatoria subbrevis CZS 2201 | Photoautotrophic, 32 °C | 0.41 µg/mL of culture | [2] |
| Synechocystis sp. PCC 6803 (Wild-Type) | Standard conditions | ~35.3% of total carotenoids | [3] |
| Synechocystis sp. PCC 6803 (Engineered) | Overexpression of crtP and crtB | 50% increase over wild-type | [4] |
| Synechocystis sp. PCC 6803 (Engineered) | ΔcruA knockdown | 326 ± 70% of wild-type | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation and purification of this compound and its glycosides from cyanobacterial cultures.
General Workflow for this compound/Myxoxanthophyll Isolation
References
- 1. Frontiers | Introduction of the Carotenoid Biosynthesis α-Branch Into Synechocystis sp. PCC 6803 for Lutein Production [frontiersin.org]
- 2. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Increased Production of Zeaxanthin and Other Pigments by Application of Genetic Engineering Techniques to Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Myxol in Photoprotection: A Technical Guide for Researchers
Introduction
Myxol, a monocyclic carotenoid of the xanthophyll family, is a pigment found in various microorganisms, particularly cyanobacteria and flavobacteria. Its unique chemical structure, characterized by a γ-carotene backbone with hydroxyl and glycosidic modifications, suggests a significant role in protecting organisms from the damaging effects of light and oxidative stress. This technical guide provides an in-depth overview of this compound's function in photoprotection, its biosynthetic pathway, and detailed methodologies for its quantitative assessment. This document is intended for researchers, scientists, and professionals in drug development interested in the potential applications of novel photoprotective and antioxidant compounds.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the common carotenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of desaturation, cyclization, hydroxylation, and glycosylation reactions catalyzed by a suite of carotenogenic enzymes. The proposed pathway, primarily elucidated from studies in flavobacteria and cyanobacteria, is depicted below.
Mechanisms of Photoprotection
This compound contributes to photoprotection through several key mechanisms, primarily centered around its ability to quench excited states and scavenge reactive oxygen species (ROS). These mechanisms are crucial for preventing photo-oxidative damage to cellular components.
-
Singlet Oxygen Quenching: Carotenoids like this compound are highly efficient quenchers of singlet oxygen (¹O₂), a highly reactive and damaging ROS generated during photosynthesis and other light-dependent processes. This compound can dissipate the energy of singlet oxygen, converting it back to its harmless triplet ground state, while the this compound molecule itself returns to its ground state by releasing the absorbed energy as heat.
-
Radical Scavenging: this compound can directly scavenge other harmful free radicals, such as peroxyl radicals, through electron donation, thereby terminating radical chain reactions that can lead to lipid peroxidation and damage to proteins and DNA.
-
Energy Dissipation: In photosynthetic organisms, this compound can participate in the dissipation of excess light energy absorbed by chlorophyll, preventing the formation of harmful triplet chlorophyll and subsequent ROS production.
Quantitative Analysis of this compound's Photoprotective Properties
While direct quantitative data for this compound is limited in publicly available literature, this section provides a framework for its assessment and presents illustrative data for closely related carotenoids. It has been reported that this compound demonstrates significant antioxidative activities against lipid peroxidation.[1] For the purpose of this guide, hypothetical data is presented to demonstrate the expected outcomes of the described experimental protocols.
Table 1: Antioxidant Activity of this compound (Illustrative Data)
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 15.8 |
| ABTS Radical Cation Scavenging | 9.2 |
Table 2: Singlet Oxygen Quenching Rate Constant of this compound (Illustrative Data)
| Compound | Rate Constant (k_q) x 10⁹ M⁻¹s⁻¹ |
| This compound | 12.5 |
| β-Carotene | 14.0 |
| Lutein | 11.0 |
Table 3: Inhibition of Lipid Peroxidation by this compound (Illustrative Data)
| Concentration (µg/mL) | Inhibition of MDA formation (%) |
| 1 | 25.3 |
| 5 | 58.7 |
| 10 | 85.1 |
| 20 | 92.4 |
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a series of concentrations of this compound in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the this compound solution or standard to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To produce the ABTS•⁺ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound in ethanol.
-
Trolox is typically used as a standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the this compound solution or standard to separate wells.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The IC₅₀ value can also be determined.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Methodology:
-
Induction of Lipid Peroxidation:
-
A lipid-rich substrate, such as a rat brain homogenate or a linoleic acid emulsion, is used.
-
Lipid peroxidation is induced by adding a pro-oxidant, such as FeSO₄/ascorbate or AAPH.
-
The reaction mixture is incubated with and without various concentrations of this compound.
-
-
TBARS Reaction:
-
After the incubation period, the reaction is stopped by adding a solution of trichloroacetic acid (TCA).
-
Centrifuge the samples to precipitate proteins.
-
An aliquot of the supernatant is mixed with a TBA solution.
-
The mixture is heated in a boiling water bath for a specific time (e.g., 20-30 minutes).
-
After cooling, the absorbance of the pink-colored supernatant is measured at 532 nm.
-
-
Calculation:
-
A standard curve is prepared using a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.
-
The concentration of MDA in the samples is determined from the standard curve.
-
The percentage of inhibition of lipid peroxidation by this compound is calculated by comparing the MDA concentration in the samples with that in the control (without this compound).
-
Experimental Workflow
The following diagram outlines a general workflow for assessing the photoprotective properties of this compound.
Conclusion and Future Directions
This compound, a xanthophyll carotenoid, exhibits significant potential as a photoprotective agent due to its inherent antioxidant properties. Its ability to quench singlet oxygen and scavenge free radicals makes it a compelling candidate for further investigation in the fields of dermatology, cosmetics, and nutraceuticals. While quantitative data on its efficacy is still emerging, the methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. Future research should focus on in vivo studies to confirm the photoprotective effects of this compound in biological systems and to explore its potential for preventing and mitigating the effects of photodamage on the skin and other tissues. Furthermore, optimizing its extraction and purification from natural sources or through biotechnological production will be crucial for its commercial application.
References
An In-depth Technical Guide to Myxol and its Glycosidic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carotenoid myxol and its prominent glycosidic derivative, myxoxanthophyll. It covers their chemical properties, biosynthetic pathways, biological activities, and potential applications in drug development. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound and Myxoxanthophyll
This compound is a monocyclic xanthophyll, a type of carotenoid pigment.[1] Its glycosidic derivatives, collectively known as myxoxanthophylls, are predominantly found in cyanobacteria, where they play roles in the photosynthetic apparatus and contribute to the organism's vibrant color.[1] The sugar moiety attached to this compound can vary, with rhamnose, fucose, and dimethyl-fucose being common examples.[2] Myxoxanthophyll is crucial for maintaining the normal cell wall structure and thylakoid organization in cyanobacteria like Synechocystis.[1]
Chemical Structure and Physicochemical Properties
This compound is a tetraterpenoid with a complex structure featuring a hydroxylated cyclohexene ring and a long polyene chain with multiple conjugated double bonds. Myxoxanthophyll is formed by the glycosylation of this compound, typically at the 2'-hydroxyl group.[1]
Table 1: Physicochemical Properties of this compound and Myxoxanthophyll
| Property | This compound | Myxoxanthophyll (this compound-2'-fucoside) |
| Molecular Formula | C40H56O3 | C46H66O7 |
| Molar Mass | 584.88 g/mol | 747.0 g/mol |
| Appearance | Yellowish Pigment | Yellowish Pigment |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | Soluble in polar organic solvents. |
| UV-Vis Absorption Maxima (in Methanol) | ~450, 478, 509 nm | ~478 nm |
Biosynthesis of Myxoxanthophyll
The biosynthesis of myxoxanthophyll in cyanobacteria is a multi-step enzymatic process that begins with the common carotenoid precursor, lycopene. The pathway involves a series of hydroxylation, cyclization, and glycosylation reactions catalyzed by specific enzymes.
References
Understanding the Antioxidant Mechanism of Myxol: A Technical Guide
Disclaimer: As of October 2025, publicly available scientific literature does not provide specific details on the antioxidant mechanism of a compound named "Myxol." Therefore, this technical guide will provide a comprehensive framework for understanding and evaluating the potential antioxidant mechanism of a novel compound, using "this compound" as a placeholder. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Antioxidant Mechanisms
Antioxidants counteract the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The primary mechanisms through which a compound like this compound might exert its antioxidant effects include:
-
Direct Free Radical Scavenging: Donating a hydrogen atom or an electron to a free radical, thereby stabilizing it.
-
Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS.
-
Modulation of Endogenous Antioxidant Enzymes: Upregulating the expression and activity of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Inhibition of Pro-oxidant Enzymes: Reducing the activity of enzymes that generate ROS, such as NADPH oxidase.
-
Activation of Antioxidant Signaling Pathways: Inducing cellular signaling cascades that lead to a coordinated antioxidant response, most notably the Nrf2-Keap1 pathway.
In Vitro Evaluation of Antioxidant Activity
A variety of in vitro assays are employed to determine the antioxidant capacity of a compound. These assays are typically based on colorimetric changes that occur during chemical reactions.[1]
Experimental Protocols
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of this compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Ascorbic acid or Trolox is commonly used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with this compound.
-
2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color. This method is applicable to both hydrophilic and lipophilic antioxidants.[1]
-
Methodology:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add different concentrations of this compound to the diluted ABTS•+ solution.
-
After a defined incubation period (e.g., 6 minutes), measure the absorbance.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
2.1.3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Methodology:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add this compound solution to the FRAP reagent.
-
Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm) after a set incubation time.
-
A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O.
-
Data Presentation
The results from these assays are typically presented as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals or to produce 50% of the maximum response.
Table 1: Hypothetical In Vitro Antioxidant Activity of this compound
| Assay | This compound IC₅₀ (µg/mL) | Positive Control (Ascorbic Acid) IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 15.2 ± 1.8 | 5.4 ± 0.6 |
| ABTS Radical Scavenging | 10.8 ± 1.3 | 3.9 ± 0.4 |
| FRAP (EC₅₀ in µM) | 25.6 ± 2.1 | 8.2 ± 0.9 |
Values are presented as mean ± standard deviation.
In Vivo Evaluation of Antioxidant Effects
In vivo studies are crucial to confirm the antioxidant effects of a compound within a living organism. These studies often involve inducing oxidative stress in animal models.
Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress Model
-
Principle: CCl₄ is metabolized in the liver to form highly reactive trichloromethyl free radicals, which induce lipid peroxidation and cellular damage. The protective effect of an antioxidant can be assessed by measuring various biomarkers of oxidative stress.
-
Methodology:
-
Acclimate experimental animals (e.g., Wistar rats) for a week.
-
Divide the animals into groups: a control group, a CCl₄-treated group, and CCl₄-treated groups receiving different doses of this compound. A positive control group treated with a known antioxidant like Silymarin may also be included.[2]
-
Administer this compound (and the positive control) orally for a specified period (e.g., 14 days).[2]
-
Induce acute oxidative stress by a single intraperitoneal injection of CCl₄.[2]
-
After a set time (e.g., 24 hours), sacrifice the animals and collect blood and liver tissue samples.
-
Analyze the samples for biomarkers of oxidative stress and liver damage.
-
Oxidative Stress Biomarkers
Commonly measured biomarkers include:
-
Lipid Peroxidation Products: Malondialdehyde (MDA) and 8-isoprostane are indicators of lipid damage.[3]
-
Antioxidant Enzyme Levels: Activities of SOD, CAT, and GPx in tissue homogenates or serum.
-
Total Antioxidant Capacity (TAC): Measures the overall antioxidant status of a biological sample.[3]
-
Reduced Glutathione (GSH) Levels: GSH is a major intracellular antioxidant.
Data Presentation
Table 2: Hypothetical Effect of this compound on Oxidative Stress Biomarkers in a CCl₄-Induced Rat Model
| Group | Serum MDA (nmol/mL) | Liver SOD (U/mg protein) | Liver GPx (U/mg protein) |
| Control | 1.5 ± 0.2 | 120.5 ± 10.2 | 85.3 ± 7.5 |
| CCl₄ | 4.8 ± 0.5 | 65.2 ± 6.8 | 40.1 ± 4.2* |
| CCl₄ + this compound (10 mg/kg) | 3.2 ± 0.4# | 88.9 ± 8.1# | 62.7 ± 5.9# |
| CCl₄ + this compound (20 mg/kg) | 2.1 ± 0.3# | 105.7 ± 9.5# | 75.4 ± 6.8# |
*p < 0.05 compared to the control group. #p < 0.05 compared to the CCl₄ group.
Signaling Pathways in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4]
The Nrf2-Keap1 Signaling Pathway
Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] When cells are exposed to oxidative stress or electrophiles (potentially including compounds like this compound), Keap1 undergoes a conformational change, releasing Nrf2.[5] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[5][6] These genes encode for a wide array of protective proteins, including antioxidant enzymes and enzymes involved in glutathione synthesis.[6]
Visualizations
Caption: General experimental workflow for antioxidant evaluation.
Caption: The Nrf2-Keap1 signaling pathway activation.
Caption: Simplified mechanism of free radical scavenging.
References
Methodological & Application
Application Notes and Protocols for Myxol Extraction from Flavobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxol, a monocyclic carotenoid, and its glycosidic derivatives are of significant interest due to their potent antioxidant properties and potential applications in the pharmaceutical and nutraceutical industries. Certain marine bacteria belonging to the family Flavobacteriaceae are known producers of this rare carotenoid.[1][2][3] This document provides a detailed overview of the methods for extracting and purifying this compound from these bacteria. The protocols outlined below are compiled from established carotenoid extraction methodologies and may require optimization for specific Flavobacteriaceae strains.
Data Presentation: Key Parameters for this compound Extraction
The efficiency of this compound extraction is dependent on several critical parameters. The following table summarizes these variables, providing a basis for methodological development and optimization.
| Parameter | Description | Recommended Starting Conditions | Considerations for Optimization |
| Bacterial Strain | Specific species/strain of Flavobacteriaceae | e.g., Strain YM6-073 (MBIC06409)[1][2] | Pigment production can be highly species- and strain-dependent. Screening of different isolates may be necessary. |
| Cultivation Conditions | Growth medium, temperature, aeration, and light | Marine broth, 25-30°C, shaking incubation, dark or low-light conditions | Optimization of culture conditions can significantly enhance carotenoid yield. |
| Cell Harvesting | Method for collecting bacterial cells | Centrifugation (e.g., 5,000-10,000 x g for 10-15 min) | Ensure complete pelleting of cells. Wash pellet with saline or buffer to remove media components. |
| Cell Lysis/Pre-treatment | Disruption of bacterial cells to improve solvent access | Freeze-drying (lyophilization) of the cell pellet or sonication.[4] | Mechanical disruption (bead beating, French press) can also be effective but may be harsher. |
| Extraction Solvent | Organic solvent used to solubilize this compound | Acetone, Ethanol (96-100%), or a mixture of Methanol/Acetone.[4] | The choice of solvent will depend on the polarity of the specific this compound derivative (e.g., aglycone vs. glycoside). A solvent series with varying polarities can be tested. |
| Extraction Method | Technique for solvent-based extraction | Maceration with stirring, or ultrasonication for enhanced efficiency.[4] | Supercritical fluid extraction (SFE) with CO2 can be a "greener" alternative. |
| Extraction Temperature | Temperature at which extraction is performed | Room temperature or slightly elevated (e.g., 30-40°C).[4] | Higher temperatures can increase extraction efficiency but may also lead to degradation of the light- and heat-sensitive this compound. |
| Purification Method | Technique to isolate this compound from the crude extract | Preparative High-Performance Liquid Chromatography (HPLC).[5] | Column chromatography (e.g., silica gel, C18) can be used for initial fractionation. |
| HPLC Column | Stationary phase for chromatographic separation | C18 or C30 reverse-phase columns are commonly used for carotenoids. | The choice of column will depend on the specific this compound derivatives being separated. |
| HPLC Mobile Phase | Solvents used to elute this compound from the column | Gradients of solvents like Methanol, Acetonitrile, and Methyl tert-butyl ether. | The mobile phase composition needs to be optimized for efficient separation of this compound from other pigments. |
Experimental Protocols
Protocol 1: General this compound Extraction from Flavobacteriaceae
This protocol provides a general method for the extraction of this compound from a bacterial cell pellet.
Materials:
-
Bacterial cell pellet (from a cultured Flavobacteriaceae strain)
-
Phosphate-buffered saline (PBS) or sterile seawater
-
Acetone (HPLC grade)
-
Ethanol (96-100%, HPLC grade)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or sonicator probe
-
Rotary evaporator
-
Glass vials
Procedure:
-
Cell Harvesting and Washing:
-
Harvest bacterial cells from the culture medium by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in PBS or sterile seawater.
-
Repeat the centrifugation and washing step twice to remove residual media components.
-
-
Cell Lysis (Optional but Recommended):
-
For enhanced extraction efficiency, the washed cell pellet can be lyophilized (freeze-dried) to remove water.
-
Alternatively, resuspend the wet pellet in the extraction solvent and proceed with mechanical lysis.
-
-
Solvent Extraction:
-
Add 10 volumes of cold acetone or ethanol to the cell pellet (e.g., 10 mL of solvent for 1 g of wet cell pellet).
-
Vortex thoroughly to resuspend the pellet.
-
Perform extraction using one of the following methods:
-
Maceration: Stir the cell suspension in the dark at room temperature for 1-2 hours.
-
Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes, or use a sonicator probe with short bursts on ice to prevent overheating.[4]
-
-
The extraction process should be carried out under dim light to prevent photodegradation of carotenoids.
-
-
Separation of Crude Extract:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully decant the colored supernatant containing the extracted pigments into a clean flask.
-
Repeat the extraction process on the cell pellet with fresh solvent until the pellet becomes colorless.
-
-
Solvent Evaporation:
-
Combine all the supernatant fractions.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[4]
-
-
Storage:
-
The dried crude extract can be stored at -20°C or -80°C under a nitrogen atmosphere until further purification.
-
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for purifying this compound from the crude extract using preparative HPLC.
Materials:
-
Dried crude this compound extract
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Methyl tert-butyl ether, Water)
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Preparative C18 or C30 HPLC column
-
Sample filtration units (0.22 µm PTFE filters)
Procedure:
-
Sample Preparation:
-
Redissolve a known amount of the dried crude extract in a small volume of the initial mobile phase.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
-
HPLC Analysis and Purification:
-
Equilibrate the preparative HPLC column with the initial mobile phase.
-
Inject the filtered sample onto the column.
-
Run a solvent gradient to separate the components of the crude extract. A typical gradient for carotenoids might start with a high percentage of a polar solvent (like methanol/water) and gradually increase the percentage of a less polar solvent (like methyl tert-butyl ether).
-
Monitor the elution profile at the characteristic absorption maxima for this compound (typically in the range of 450-500 nm).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak(s) identified as this compound based on retention time and spectral data.
-
-
Purity Assessment and Final Preparation:
-
Re-inject a small aliquot of the collected fraction into the HPLC system under the same conditions to assess its purity.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
The purified this compound can be stored under a nitrogen atmosphere at low temperatures (-80°C) to prevent degradation.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates a proposed biosynthetic pathway for this compound in marine Flavobacteria.
Caption: Proposed this compound biosynthetic pathway in Flavobacteriaceae.
Experimental Workflow for this compound Extraction and Purification
This diagram outlines the logical flow of the experimental procedures described above.
Caption: Workflow for this compound extraction and purification.
References
- 1. Rare carotenoids, (3R)-saproxanthin and (3R,2'S)-myxol, isolated from novel marine bacteria (Flavobacteriaceae) and their antioxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative genomic analysis of Flavobacteriaceae: insights into carbohydrate metabolism, gliding motility and secondary metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Biosynthetic Pathway for this compound-2′ Fucoside (Myxoxanthophyll) in the Cyanobacterium Synechococcus sp. Strain PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myxol Quantification via HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxol is a carotenoid xanthophyll found in various cyanobacteria. As with other carotenoids, it possesses antioxidant properties and has potential applications in the pharmaceutical and nutraceutical industries. Accurate quantification of this compound is crucial for research and development, quality control of raw materials, and formulation studies. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a robust and widely used technique for the separation and quantification of carotenoids like this compound. This document provides a detailed protocol for the extraction and quantification of this compound from cyanobacterial biomass.
Experimental Protocols
Preparation of this compound Standard
A significant challenge in the quantification of this compound is the limited availability of a commercial standard. Therefore, an in-house standard must be prepared through isolation and purification from a this compound-rich cyanobacterial strain, such as Synechocystis sp.
Protocol for this compound Isolation and Purification:
-
Cultivate and Harvest Biomass: Grow a this compound-producing cyanobacterial strain under optimal conditions. Harvest the cells by centrifugation.
-
Extraction: Extract the pigments from the lyophilized biomass with 96% (v/v) ethanol using an ultrasonic bath for 30 minutes. Repeat the extraction three times.[1]
-
Concentration: Combine the ethanol extracts and evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Semi-Preparative HPLC Purification: The crude extract can be further purified using semi-preparative HPLC. A C18 or C8 column can be employed with a mobile phase gradient of methanol and water. Fractions containing this compound are collected.
-
Purity Assessment and Quantification: The purity of the isolated this compound should be assessed by analytical HPLC-DAD. The concentration of the purified this compound standard in a suitable solvent (e.g., ethanol) can be determined spectrophotometrically using its molar extinction coefficient.
Sample Preparation: Extraction of this compound from Cyanobacterial Biomass
This protocol outlines the extraction of this compound from a cyanobacterial cell paste for HPLC analysis.
Materials:
-
Lyophilized cyanobacterial biomass
-
Ethanol (HPLC grade)
-
Centrifuge
-
Ultrasonic bath
-
Rotary evaporator
-
Nitrogen gas supply
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weighing: Accurately weigh approximately 100 mg of lyophilized cyanobacterial biomass into a centrifuge tube.
-
Extraction: Add 10 mL of ethanol to the biomass.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.[1]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-5) two more times with fresh ethanol to ensure complete recovery of this compound.
-
Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water mixture).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC-DAD Analysis
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for carotenoid separation.
-
Mobile Phase:
-
Solvent A: Methanol/Water (9:1, v/v)
-
Solvent B: 100% Methanol
-
-
Gradient Elution: A gradient elution is recommended for optimal separation of this compound from other pigments. An example gradient is as follows:
-
0-20 min: 100% Solvent A
-
20.1-30 min: 100% Solvent B
-
30.1-40 min: 100% Solvent A (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
DAD Detection: The UV-Vis absorption spectrum of this compound exhibits characteristic peaks at approximately 450 nm, 474 nm, and 504 nm.[2] Monitoring at 475 nm is recommended for quantification as it provides good sensitivity for this compound and other common carotenoids.[3]
Quantification
Calibration Curve:
-
Prepare a stock solution of the purified this compound standard of known concentration in the mobile phase.
-
Perform a serial dilution to prepare a series of calibration standards of at least five different concentrations.
-
Inject each standard into the HPLC system and record the peak area at 475 nm.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
Sample Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time and comparison with the standard.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table.
Table 1: HPLC Quantification Parameters for this compound.
| Parameter | Value |
| Retention Time (min) | To be determined experimentally |
| Wavelength (nm) | 475 |
| Linearity Range (µg/mL) | To be determined during validation |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | To be determined during validation |
| Limit of Quantification (LOQ) (µg/mL) | To be determined during validation |
| Recovery (%) | To be determined during validation |
| Precision (%RSD) | < 5% |
Note: The values for retention time, linearity range, LOD, LOQ, and recovery are method-dependent and must be determined during the validation of this protocol in your laboratory.
Visualization
Experimental Workflow
The overall workflow for the quantification of this compound from cyanobacterial biomass is depicted in the following diagram.
Caption: Workflow for this compound Quantification.
Signaling Pathways
This section is not applicable as the protocol does not describe a signaling pathway.
References
Isolating Myxol 2'-Fucosides: A Detailed Guide for Researchers
Application Notes and Protocols for the Extraction, Purification, and Analysis of a Promising Class of Carotenoid Glycosides
Myxol 2'-fucosides are a class of carotenoid glycosides, primarily found in cyanobacteria, that are gaining attention in the fields of drug development and biotechnology for their potential antioxidant and other biological activities. Their unique chemical structure, featuring a fucose sugar moiety attached to the this compound backbone, presents both opportunities and challenges for their isolation. This document provides detailed application notes and experimental protocols for the successful isolation and purification of this compound 2'-fucosides, intended for researchers, scientists, and professionals in drug development.
Introduction to this compound 2'-Fucosides and Their Isolation
This compound 2'-fucosides are xanthophylls, which are oxygenated carotenoids. They are characteristically produced by various species of cyanobacteria, including those from the genera Synechococcus, Anabaena, and Synechocystis. The isolation of these compounds from their natural sources is a critical first step for any subsequent research into their biological functions and potential therapeutic applications.
The general strategy for isolating this compound 2'-fucosides involves the disruption of cyanobacterial cells, extraction of the pigments with organic solvents, and subsequent chromatographic purification to separate the target compounds from other pigments and cellular components. Due to the inherent instability of carotenoids, it is crucial to perform all steps with care to minimize degradation from light, heat, and oxidation.
Experimental Protocols
The following protocols are based on established methods for the isolation of myxoxanthophyll, a closely related carotenoid glycoside, and can be adapted for this compound 2'-fucosides.
Cultivation and Harvesting of Cyanobacteria
-
Organisms: Synechococcus sp. PCC 7002 or Anabaena sp. PCC 7120 are known producers of this compound 2'-fucosides.
-
Cultivation: Grow the cyanobacterial strain in its appropriate medium (e.g., BG-11 for Anabaena sp.) under controlled conditions of light and temperature.
-
Harvesting: Harvest the cells in the late exponential growth phase by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with distilled water to remove residual media and freeze-dry the biomass for storage or immediate use.
Extraction of this compound 2'-Fucosides
This protocol is adapted from a method used for the extraction of myxoxanthophyll from Synechocystis salina[1][2].
-
Materials:
-
Freeze-dried cyanobacterial biomass
-
96% (v/v) Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Weigh 40 g of dried cyanobacterial biomass.
-
Add 1 L of 96% (v/v) ethanol to the biomass.
-
Place the mixture in an ultrasonic bath and sonicate for 30 minutes to disrupt the cells and facilitate extraction.
-
Centrifuge the mixture at 1350 x g for 10 minutes to pellet the cell debris.
-
Carefully decant the supernatant containing the extracted pigments.
-
Repeat the extraction process two more times with the cell pellet to ensure maximum recovery.
-
Combine the supernatants from all three extractions.
-
Evaporate the solvent from the combined extract using a rotary evaporator under reduced pressure at a temperature not exceeding 38°C.
-
The resulting dried extract contains the crude pigment mixture, including this compound 2'-fucosides.
-
Purification of this compound 2'-Fucosides
A multi-step purification approach is often necessary to achieve high purity. This may involve a preliminary purification step followed by a final high-resolution chromatographic separation.
HPCCC is a liquid-liquid chromatography technique that is well-suited for the preparative separation of natural products. The following is a representative method[1][2].
-
Instrumentation: A High-Performance Countercurrent Chromatograph.
-
Solvent System: A biphasic solvent system of n-heptane:ethanol:water (2:4:4, v/v/v).
-
Procedure:
-
Prepare the biphasic solvent system and allow the phases to separate.
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Dissolve the crude extract in the mobile phase.
-
Perform the HPCCC separation according to the instrument's operating instructions.
-
Collect the fractions containing the this compound 2'-fucoside, identified by its characteristic color and confirmed by analytical HPLC.
-
The final purification step is typically performed using semi-preparative reverse-phase HPLC to achieve high purity[1][2].
-
Instrumentation: An HPLC system equipped with a semi-preparative column, a photodiode array (PDA) or UV-Vis detector, and a fraction collector.
-
Column: A reverse-phase C8 or C18 semi-preparative column (e.g., 250 x 9.4 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Procedure:
-
Dissolve the this compound 2'-fucoside-enriched fraction from the HPCCC step in the initial mobile phase composition.
-
Inject the sample onto the semi-preparative HPLC column.
-
Run a gradient elution to separate the this compound 2'-fucoside from remaining impurities. A typical gradient might be:
-
0-10 min, 30% B
-
10-35 min, linear gradient to 90% B
-
35-42 min, 100% B
-
42-45 min, return to 30% B
-
45-50 min, re-equilibration at 30% B
-
-
Monitor the elution profile at the characteristic absorption maximum of this compound 2'-fucosides (around 470-500 nm).
-
Collect the peak corresponding to the this compound 2'-fucoside.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Data Presentation
The following table summarizes representative quantitative data for the isolation of myxoxanthophyll from Synechocystis salina, which can serve as a benchmark for the isolation of this compound 2'-fucosides[1][2].
| Isolation Step | Starting Material | Product | Yield | Purity |
| Extraction | 40 g dried biomass | 4.736 g crude extract | 11.84% (w/w) | Not reported |
| HPCCC Purification | 280 mg crude extract | 20 mg myxoxanthophyll | 7.14% (w/w) | 95% |
| Semi-Preparative HPLC | 20 mg myxoxanthophyll | 15 mg myxoxanthophyll | 75% (w/w) | >98% |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the isolation of this compound 2'-fucosides.
Caption: Overall workflow for the isolation of this compound 2'-fucosides.
Caption: Detailed workflow for the final HPLC purification step.
References
Application Notes and Protocols: Myxol as a Biomarker in Microbial Ecology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxol is a monocyclic carotenoid that serves as a valuable biomarker for specific groups of microorganisms, particularly certain species of cyanobacteria and marine flavobacteria.[1][2][3][4] Its unique chemical structure and restricted distribution make it a powerful tool for chemotaxonomic studies in microbial ecology. These application notes provide a comprehensive overview of the use of this compound as a biomarker, including its biosynthesis, protocols for its extraction and quantification, and a discussion of its known biological roles. The information presented here is intended to guide researchers in utilizing this compound for microbial community analysis and to inform drug development professionals of its potential as a source of novel bioactive compounds.
This compound as a Chemotaxonomic Marker
This compound's utility as a biomarker stems from its limited production by a select number of bacterial taxa. Its presence in an environmental sample can be indicative of the contribution of these specific microbial groups to the overall biomass.
-
Cyanobacteria: Many species of cyanobacteria synthesize this compound, often in the form of this compound glycosides, such as myxoxanthophyll (this compound-2'-fucoside).
-
Flavobacteria: Certain marine species within the family Flavobacteriaceae are also known producers of this compound.[2][3][4]
The analysis of this compound and its derivatives can, therefore, provide insights into the structure and dynamics of microbial communities in various environments, from aquatic ecosystems to soil and microbial mats.
Data Presentation: this compound Abundance
While this compound is a recognized biomarker, specific quantitative data on its abundance in different microbial species and environmental matrices are not extensively reported in the available scientific literature. The following table provides a template for how such data could be presented. Researchers are encouraged to report their quantitative findings in a similar format to build a comprehensive database for the scientific community. For context, a study on various cyanobacterial and microalgal strains reported total carotenoid content, which can serve as a reference point for the potential scale of pigment concentration.[5]
| Microbial Species/Environmental Sample | This compound Concentration (μg/g dry weight) | Analytical Method | Reference |
| Synechocystis sp. PCC 6803 | Data not available | HPLC-UV/Vis | |
| Anabaena sp. PCC 7120 | Data not available | HPLC-UV/Vis | |
| Marine Sediment (e.g., Coastal Zone) | Data not available | HPLC-MS | |
| Freshwater Microbial Mat | Data not available | HPLC-MS | |
| Flavobacterium sp. (marine isolate) | Data not available | HPLC-UV/Vis | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Cultures
This protocol is a general guideline for the extraction of this compound from cyanobacterial or flavobacterial cultures. Optimization may be required depending on the specific strain and growth conditions.
Materials:
-
Bacterial cell pellet
-
Acetone
-
Methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glass vials
Procedure:
-
Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Resuspend the cell pellet in a small volume of methanol.
-
Add a 3:1 (v/v) mixture of acetone and methanol to the cell suspension.
-
Sonicate or vortex vigorously for 5-10 minutes to ensure complete cell lysis and pigment extraction.
-
Centrifuge at 5000 x g for 10 minutes to pellet the cell debris.
-
Transfer the supernatant containing the pigments to a separatory funnel.
-
Add an equal volume of hexane to the separatory funnel.
-
Add a 1/4 volume of saturated NaCl solution to facilitate phase separation.
-
Gently mix the phases and allow them to separate. The upper hexane layer will contain the carotenoids.
-
Collect the upper hexane layer and wash it twice with distilled water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
Resuspend the dried pigment extract in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC) for analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of this compound using HPLC with UV/Vis detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for carotenoid separation.
-
Mobile Phase: A gradient of solvents is typically employed. For example, a gradient of acetonitrile, methanol, and water, or a mixture of acetone and water.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: this compound has a characteristic absorption spectrum with maxima around 450-480 nm. Detection should be set at one of these maxima (e.g., 470 nm).
-
Standard: A purified this compound standard is required for quantification. If a commercial standard is unavailable, it may need to be purified from a known this compound-producing organism.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV/Vis spectrum with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Signaling Pathways and Biological Roles
Currently, there is no direct evidence to suggest that this compound is actively involved in specific signaling pathways within bacteria. Its primary roles are believed to be structural and protective.
-
Antioxidant Activity: Like other carotenoids, this compound possesses strong antioxidant properties, which help protect the cell from oxidative damage caused by reactive oxygen species.[3]
-
Membrane Stabilization: Carotenoids are integrated into the cell membrane, where they can influence membrane fluidity and stability.
-
Light Harvesting: In some marine bacteria, this compound can act as an antenna pigment, transferring light energy to rhodopsins, which are light-driven proton pumps.[1]
The following diagram illustrates the known biological functions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and Molecular Characterization of Carotenogenic Flavobacterial Isolates from Marine Waters – PJM ONLINE [pjmonline.org]
- 3. Rare carotenoids, (3R)-saproxanthin and (3R,2'S)-myxol, isolated from novel marine bacteria (Flavobacteriaceae) and their antioxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing the Neuroprotective Effects of Myxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health challenge. A key therapeutic strategy in combating these disorders is the development of neuroprotective agents that can prevent or slow down the progressive loss of neuronal structure and function. Myxol, a novel synthetic compound, has been identified as a potential neuroprotective agent. These application notes provide a comprehensive set of protocols for the preclinical assessment of this compound's neuroprotective efficacy, from initial in vitro screening to in vivo validation in an animal model of neurodegeneration.
The following protocols are designed to be robust and reproducible, providing a framework for researchers to investigate the neuroprotective potential of this compound and similar compounds. The methodologies cover key aspects of neuroprotection, including cell viability, mitigation of oxidative stress, inhibition of apoptosis, and preservation of mitochondrial function. Furthermore, protocols for in vivo assessment of cognitive function and histopathological analysis are provided to validate the therapeutic potential of this compound in a disease-relevant context.
I. In Vitro Assessment of this compound's Neuroprotective Effects
A tiered approach is recommended for the in vitro evaluation of this compound, starting with basic cytotoxicity and moving towards more complex mechanistic assays. The human neuroblastoma cell line SH-SY5Y is a commonly used and valuable model for neurodegenerative disease research.[1]
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.
Protocols
-
MTT Assay Protocol
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induce neurotoxicity by treating the cells with an appropriate concentration of a neurotoxin (e.g., 25 µM Amyloid-Beta 25-35) for 24 hours.[2]
-
Co-treat a subset of wells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Cytotoxicity Assay Protocol
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Reactive Oxygen Species (ROS) Measurement Protocol
-
Seed and treat cells in a black, clear-bottom 96-well plate as described above.
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
-
Glutathione (GSH) Level Measurement Protocol
-
Following cell treatment and harvesting, lyse the cells.
-
Determine the total GSH content in the cell lysates using a commercially available GSH assay kit, which typically involves a colorimetric reaction with DTNB (Ellman's reagent).
-
Measure the absorbance at 412 nm.
-
-
Annexin V-FITC/Propidium Iodide (PI) Staining Protocol
-
After treatment, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase-3 Activity Assay Protocol
-
Lyse the treated cells to extract proteins.
-
Determine the protein concentration using a BCA assay.
-
Measure the activity of caspase-3 in the cell lysates using a fluorometric or colorimetric assay kit that utilizes a specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).
-
Data Presentation: In Vitro Neuroprotection by this compound
| Assay | Outcome Measure | Control (Toxin only) | This compound (1 µM) + Toxin | This compound (10 µM) + Toxin | This compound (100 µM) + Toxin |
| MTT | % Cell Viability | 52.3 ± 4.1 | 65.8 ± 3.9 | 82.1 ± 5.2 | 95.4 ± 3.7 |
| LDH | % Cytotoxicity | 45.7 ± 3.8 | 33.2 ± 3.1 | 18.9 ± 2.8 | 8.6 ± 1.9 |
| ROS | Relative Fluorescence | 210.5 ± 15.2 | 165.3 ± 12.8 | 120.7 ± 10.1 | 105.2 ± 9.8 |
| GSH | nmol/mg protein | 15.4 ± 1.9 | 22.8 ± 2.3 | 28.5 ± 2.9 | 35.1 ± 3.4 |
| Annexin V+ | % Apoptotic Cells | 38.6 ± 3.5 | 27.4 ± 2.9 | 15.8 ± 2.1 | 7.2 ± 1.5 |
| Caspase-3 | Relative Activity | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation and are hypothetical.
Signaling Pathway: Intrinsic Apoptosis
Caption: this compound's potential role in modulating the intrinsic apoptosis pathway.
II. In Vivo Assessment of this compound's Neuroprotective Effects in a Rodent Model of Alzheimer's Disease
To translate the in vitro findings, it is crucial to evaluate the efficacy of this compound in a relevant animal model. The intracerebroventricular (ICV) administration of streptozotocin (STZ) in rats is a widely used non-transgenic model that mimics sporadic Alzheimer's disease by inducing insulin resistance in the brain, leading to cognitive deficits and pathological changes.[3][4]
Experimental Workflow: In Vivo Alzheimer's Disease Model
Caption: Workflow for in vivo assessment of this compound in an STZ-induced Alzheimer's model.
Protocols
-
Animals: Use male Wistar rats (250-300g). House them under standard laboratory conditions.
-
STZ Administration: Anesthetize the rats and place them in a stereotaxic frame. Administer STZ (3 mg/kg) intracerebroventricularly in two doses on day 1 and day 3.
-
This compound Treatment: On day 4, begin daily administration of this compound (e.g., 10 and 20 mg/kg, oral gavage) or vehicle for 21 consecutive days.
-
Morris Water Maze (MWM) Protocol
-
Conduct the MWM test from day 18 to day 21 of treatment to assess spatial learning and memory.
-
The apparatus consists of a circular pool filled with opaque water with a hidden platform.
-
Acquisition Phase (4 days): Four trials per day. Record the escape latency (time to find the platform).
-
Probe Trial (Day 5): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Y-Maze Protocol
-
On day 22, assess short-term spatial working memory using the Y-maze.
-
The maze has three identical arms. Place the rat at the center and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms.
-
Calculate the percentage of spontaneous alternation.
-
-
Tissue Collection: On day 23, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for analysis.
-
Congo Red Staining: Use Congo Red staining on brain sections to visualize amyloid-beta plaques.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of neuroinflammation, such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Iba1 for microglia.
-
ELISA: Homogenize brain tissue and use ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[5]
Data Presentation: In Vivo Neuroprotection by this compound
| Assay | Outcome Measure | Sham Control | STZ + Vehicle | STZ + this compound (10 mg/kg) | STZ + this compound (20 mg/kg) |
| MWM | Escape Latency (s) | 15.2 ± 2.8 | 48.9 ± 5.6 | 32.4 ± 4.1 | 20.1 ± 3.5 |
| Y-Maze | % Alternation | 78.5 ± 6.2 | 45.1 ± 5.8 | 60.3 ± 4.9 | 72.8 ± 5.5 |
| Congo Red | Plaque Count/mm² | 2.1 ± 0.8 | 25.7 ± 3.9 | 14.6 ± 2.8 | 8.3 ± 1.9 |
| GFAP | % Stained Area | 4.3 ± 1.1 | 18.9 ± 2.7 | 10.5 ± 2.1 | 6.8 ± 1.5 |
| TNF-α | pg/mg protein | 12.4 ± 2.1 | 45.8 ± 5.3 | 28.1 ± 3.9 | 18.5 ± 2.8 |
| IL-1β | pg/mg protein | 8.9 ± 1.5 | 33.2 ± 4.1 | 19.7 ± 3.2 | 11.4 ± 2.3 |
Data are presented as mean ± standard deviation and are hypothetical.
III. Elucidating the Mechanism of Action of this compound
Understanding the molecular pathways through which this compound exerts its neuroprotective effects is crucial for its development as a therapeutic agent. Based on the in vitro and in vivo data, further experiments can be designed to probe specific signaling cascades.
Potential Signaling Pathways Modulated by this compound
This compound may exert its neuroprotective effects by modulating key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. Ambroxol, for instance, has been shown to exert antioxidant and anti-inflammatory effects through these pathways.[6][7]
Caption: Proposed mechanism of action for this compound's neuroprotective effects.
Protocol: Western Blotting for Key Signaling Proteins
-
Protein Extraction: Extract total protein from treated SH-SY5Y cells or rat brain tissue homogenates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key proteins (e.g., Nrf2, HO-1, NF-κB p65, phospho-NF-κB p65, and a loading control like β-actin) overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
By following these detailed protocols, researchers can systematically evaluate the neuroprotective properties of this compound, from its effects on cellular health to its potential as a therapeutic agent in a preclinical model of neurodegeneration. This structured approach will provide valuable data for go/no-go decisions in the drug development pipeline.
References
- 1. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 2. Preventive effects of coixol, an active compound of adlay seed, in NGF-differentiated PC12 cells against beta-amyloid25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 4. mdpi.com [mdpi.com]
- 5. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]
- 6. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol Improves Neuronal Survival and Reduces White Matter Damage through Suppressing Endoplasmic Reticulum Stress in Microglia after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction Myxol is a monocyclic xanthophyll, a type of carotenoid pigment found in various cyanobacteria.[1] Like other carotenoids, this compound and its glycosylated derivatives (myxoxanthophylls) possess significant antioxidant properties, making them subjects of interest for pharmaceutical and nutraceutical research.[1] Cyanobacteria produce a diverse array of carotenoids, including β-carotene, zeaxanthin, canthaxanthin, and echinenone, often alongside this compound.[2] Accurate and sensitive quantification of these compounds is crucial for understanding their biosynthesis, function, and potential applications. This document provides a detailed protocol for the extraction and simultaneous analysis of this compound and related carotenoids from cyanobacterial biomass using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful tool for the identification and quantification of these analytes.[3][4]
Principle This method employs a robust extraction protocol optimized for carotenoids, which are labile compounds sensitive to light, heat, and oxidation.[3] Separation is achieved using a C30 reversed-phase HPLC column, which is specifically designed for resolving structurally similar carotenoid isomers. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for accurate measurement of target analytes even in complex biological matrices. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for carotenoids as it promotes the formation of protonated molecules [M+H]⁺ or radical molecular ions M⁺•, which are then used as precursor ions for MS/MS fragmentation.
Experimental Protocols
Sample Preparation: Extraction of Carotenoids from Cyanobacteria
This protocol is designed for the extraction of carotenoids from a lyophilized cyanobacterial cell pellet. All steps should be performed rapidly under dim light and at low temperatures to prevent degradation of the target compounds.[3]
Apparatus & Materials:
-
Lyophilized cyanobacterial cells
-
Mortar and pestle, pre-chilled
-
Acetone (HPLC grade), containing 0.1% Butylated Hydroxytoluene (BHT) as an antioxidant
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., Methanol/Methyl-tert butyl ether 50:50, v/v)
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials (amber)
Procedure:
-
Cell Lysis: Weigh approximately 50-100 mg of lyophilized cyanobacterial biomass. To facilitate cell wall disruption, grind the sample to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered sample to a 2 mL amber microcentrifuge tube. Add 1.5 mL of cold acetone (with 0.1% BHT). Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Incubation: Place the tube on a shaker in the dark at 4°C for 15 minutes.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the colored supernatant to a new amber tube.
-
Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction (steps 2-5) on the remaining pellet with another 1.0 mL of cold acetone. Combine the supernatants.
-
Solvent Evaporation: Evaporate the pooled supernatant to complete dryness under a gentle stream of nitrogen gas at a temperature below 40°C.[3]
-
Reconstitution: Reconstitute the dried extract in 200 µL of the reconstitution solvent (e.g., Methanol/MTBE 50:50). Vortex for 1 minute to ensure the entire residue is dissolved.
-
Final Filtration: Centrifuge the reconstituted sample at 13,000 x g for 5 minutes to pellet any insoluble material. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Protocol
Instrumentation:
-
HPLC system (e.g., Agilent 1290 Infinity II LC)[5]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)[5]
-
APCI or ESI source
LC Parameters:
-
Column: C30 Carotenoid Column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Methanol with 0.1% Formic Acid
-
Mobile Phase B: Methyl-tert butyl ether (MTBE) with 0.1% Formic Acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
MS Parameters:
-
Ionization Mode: APCI, Positive
-
Gas Temperature: 350°C
-
Vaporizer: 350°C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation & Expected Results
Quantitative analysis relies on the creation of a calibration curve using analytical standards for each carotenoid. The MRM transitions must be optimized for each compound.
Table 2: Example MRM Parameters for this compound and Related Carotenoids Note: Collision energies (CE) should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (V) | Product Ion 2 (m/z) | CE (V) |
|---|---|---|---|---|---|
| This compound | 585.5 [M+H]⁺ | 567.5 | 15 | 159.1 | 30 |
| Zeaxanthin | 569.4 [M+H]⁺ | 551.4 | 12 | 119.1 | 35 |
| Canthaxanthin | 565.4 [M+H]⁺ | 547.4 | 18 | 105.1 | 40 |
| Echinenone | 551.4 [M+H]⁺ | 533.4 | 20 | 91.1 | 45 |
| β-Carotene | 536.4 [M]⁺• | 444.4 | 25 | 407.4 | 35 |
Table 3: Example Method Performance Characteristics (for general carotenoids) The following data, adapted from methods for similar compounds, illustrates typical performance.[6] These values must be experimentally determined during method validation for this compound.
| Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|
| Zeaxanthin | >0.99 | 0.422 | 1.406 |
| Astaxanthin | >0.99 | 0.001 | 0.003 |
| β-Carotene | >0.99 | 0.015 | 0.050 |
Visualizations
Experimental Workflow
The entire process from sample collection to data analysis follows a structured workflow designed to ensure reproducibility and minimize analyte degradation.
Caption: Workflow for the extraction and LC-MS/MS analysis of carotenoids.
Structural Relationships of Carotenoids
This compound is part of a complex biosynthetic network in cyanobacteria, which originates from precursors like lycopene and β-carotene. This diagram illustrates the relationship between key carotenoids.
Caption: Biosynthetic relationships of this compound and related carotenoids.
References
- 1. Rare carotenoids, (3R)-saproxanthin and (3R,2'S)-myxol, isolated from novel marine bacteria (Flavobacteriaceae) and their antioxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique carotenoids in the terrestrial cyanobacterium Nostoc commune NIES-24: 2-hydroxythis compound 2'-fucoside, nostoxanthin and canthaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Bioavailability Studies of Myxol
Audience: Researchers, scientists, and drug development professionals.
Note on Data Availability: Despite a comprehensive search of scientific literature, no specific in vivo bioavailability or pharmacokinetic studies for the carotenoid Myxol or its common glycoside, myxoxanthophyll, have been publicly reported. Therefore, quantitative data (e.g., Cmax, Tmax, AUC) for this compound is not available at this time. The following sections provide general information about this compound and a generalized protocol for conducting in vivo bioavailability studies on carotenoids, which can be adapted for this compound upon the availability of the purified compound.
Introduction to this compound
This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. It is characterized by its C40H56O3 chemical formula and is found in various cyanobacteria, such as those of the Anabaena and Nostoc genera. In nature, this compound is often found in a glycosylated form, most commonly as this compound 2'-fucoside, which is also known as myxoxanthophyll.
Carotenoids are known for their antioxidant properties and potential health benefits, though their bioavailability can be influenced by various factors including their chemical structure, the food matrix, and host-related factors. Understanding the in vivo bioavailability of a specific carotenoid like this compound is crucial for evaluating its potential as a nutraceutical or therapeutic agent.
Generalized Experimental Protocol for In Vivo Bioavailability of a Carotenoid (Adapted for this compound)
This protocol outlines a general procedure for determining the oral bioavailability and pharmacokinetics of a carotenoid like this compound in a rodent model.
2.1. Objective
To determine the plasma concentration-time profile, and to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration to a suitable animal model.
2.2. Materials
-
Test Substance: Purified this compound
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g)
-
Vehicle for Oral Administration: A suitable oil-based vehicle (e.g., corn oil, olive oil) to enhance carotenoid solubility and absorption.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Blood Collection Supplies: Heparinized tubes, syringes, centrifuge.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification of this compound in plasma.
-
Reagents and Solvents: HPLC-grade solvents (e.g., acetonitrile, methanol, dichloromethane), and standards for analytical method development.
2.3. Experimental Procedure
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Dosing Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at a predetermined concentration.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Administration: Administer a single oral dose of the this compound suspension/solution to the rats via oral gavage. A typical dose for a carotenoid bioavailability study might range from 10 to 100 mg/kg body weight.
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points.
-
Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes to prevent clotting.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific HPLC method for the quantification of this compound in plasma. This will involve:
-
An extraction step to isolate this compound from the plasma matrix (e.g., liquid-liquid extraction or solid-phase extraction).
-
Chromatographic separation on a suitable HPLC column.
-
Detection and quantification against a standard curve prepared with purified this compound.
-
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate the following pharmacokinetic parameters using appropriate software:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
-
2.4. Data Presentation
All quantitative data from the pharmacokinetic analysis should be summarized in a table for clarity.
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | [Specify Dose] |
| Cmax (µg/mL) | [Insert Value] |
| Tmax (h) | [Insert Value] |
| AUC (0-t) (µg·h/mL) | [Insert Value] |
| AUC (0-inf) (µg·h/mL) | [Insert Value] |
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for an in vivo bioavailability study of this compound.
3.2. Hypothetical Signaling Pathway for Carotenoid Absorption
While specific signaling pathways for this compound are unknown, the absorption of carotenoids in the intestine is generally understood to involve passive diffusion and transporter-mediated uptake. The diagram below illustrates a generalized pathway.
Troubleshooting & Optimization
Technical Support Center: Microbial Myxol Production
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers overcome common challenges and improve yields in microbial myxol production.
Troubleshooting Guide
This section addresses specific issues encountered during this compound production experiments in a direct question-and-answer format.
Q1: My culture exhibits poor growth, resulting in a low final this compound titer. What are the initial checks?
A: Poor biomass is a common reason for low volumetric yield. Start by verifying your basic culture parameters:
-
Media Composition: Ensure all essential nutrients, salts, and trace elements are present and correctly formulated. An unsuitable carbon or nitrogen source can limit growth.
-
pH Level: The optimal pH for growth and carotenoid production in many microbes is between 6.0 and 7.0. Verify the initial pH of your medium and monitor it during cultivation, as metabolic activity can cause it to shift.
-
Temperature: Most microbial hosts for carotenoid production have an optimal growth temperature between 28°C and 30°C.[1] Deviations can significantly impede growth.
-
Aeration: Adequate oxygen supply is crucial for aerobic microbes. Ensure proper aeration rates and agitation speeds in your bioreactor or shaker flask to avoid oxygen limitation.[1]
-
Antibiotic Concentration: If using a plasmid-based expression system, confirm that the antibiotic concentration is correct. Too high a concentration can inhibit growth, while too low a concentration can lead to loss of the plasmid.
Q2: My culture grows well, but the cells are not producing the characteristic pink/red color of this compound. What's wrong?
A: Good biomass with low productivity points toward issues with the biosynthetic pathway expression or function.
-
Genetic Construct Integrity: Sequence-verify your expression plasmid to ensure the this compound biosynthesis genes are correct, in-frame, and free of mutations.
-
Promoter Strength & Induction: Confirm that you are using an appropriate promoter for your host and that induction conditions (e.g., IPTG concentration, light exposure for phototrophic systems) are optimal. Lack of induction is a common cause of failed protein expression.
-
Codon Usage: If expressing genes from one organism in another (e.g., cyanobacterial genes in E. coli), ensure the DNA sequences have been codon-optimized for the expression host.[2] Poor codon usage can lead to truncated or misfolded enzymes.
-
Toxicity of Intermediates: The accumulation of certain pathway intermediates can be toxic to the host cell, inhibiting further production.[2] Consider strategies to balance the expression levels of pathway enzymes.
Q3: this compound yield is inconsistent between batches, even with identical protocols. What could be the cause?
A: Batch-to-batch variability often stems from subtle, overlooked factors.
-
Inoculum Quality: The age and health of the starter culture are critical. Always use a fresh, actively growing starter culture for inoculation and standardize the inoculum size and growth phase.
-
Media Preparation: Inconsistencies in media preparation, such as slight variations in component concentrations or improper sterilization, can affect performance. Prepare media in large, homogenous batches where possible.
-
Environmental Stressors: Uncontrolled environmental factors can influence carotenoid production. For example, exposure to light or oxidative stress can sometimes increase yields, while other stressors may be detrimental.[3] Ensure consistent conditions for all batches.
Q4: I've optimized fermentation conditions, but the yield is still below the theoretical maximum. How can I further boost production?
A: At this stage, metabolic engineering and advanced fermentation strategies are necessary.
-
Precursor Supply: this compound synthesis competes with other cellular pathways for essential precursors like Geranylgeranyl pyrophosphate (GGPP). Overexpressing enzymes in the upstream methylerythritol 4-phosphate (MEP) pathway can increase the precursor pool available for this compound synthesis.
-
Pathway Bottlenecks: Identify and overexpress the rate-limiting enzyme in the this compound biosynthesis pathway.[2] Often, the first committed step or enzymes with low turnover rates are bottlenecks.
-
Stress Induction: Inducing mild oxidative stress has been shown to significantly enhance carotenoid production.[4] This can be achieved by adding low concentrations of hydrogen peroxide (H₂O₂) to the culture. (See Protocol 2).
-
Dynamic Control: Implement dynamic control systems where gene expression is modulated during different phases of fermentation to balance growth with production, reducing metabolic burden.[2]
Frequently Asked Questions (FAQs)
Q: What is the this compound biosynthesis pathway? A: this compound is a carotenoid glycoside. Its biosynthesis starts from the central metabolic precursors, pyruvate and glyceraldehyde-3-phosphate, which enter the MEP pathway to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form Geranylgeranyl pyrophosphate (GGPP), the precursor for all carotenoids. GGPP is then converted to lycopene, which is subsequently cyclized and modified by a series of enzymes including a lycopene elongase, 1',2'-hydratase, and glycosyltransferase to produce this compound.
Q: What are the key enzymes in the specific this compound biosynthetic pathway? A: Starting from the common carotenoid precursor Lycopene, the key enzymes are:
-
Lycopene elongase (CrtE-like): Converts lycopene to neurosporene, and so on, eventually forming the acyclic precursor.
-
1',2'-Lycopene Hydratase (CruF): Adds a water molecule across the 1',2' double bond of the ψ-end group.
-
Glycosyltransferase: Attaches a sugar moiety (like fucoside in the case of myxoxanthophyll) to the hydroxyl group.
Q: How does the Carbon-to-Nitrogen (C/N) ratio impact this compound yield? A: The C/N ratio is a critical factor. A high C/N ratio, indicating nitrogen limitation, often diverts carbon flux from primary metabolism (growth) towards secondary metabolism, including the synthesis of lipids and carotenoids like this compound.[5] However, extreme nitrogen limitation can arrest growth entirely, so an optimal ratio must be determined experimentally for your specific strain and conditions.
Data on Yield Improvement Strategies
The following tables summarize quantitative data on various strategies to improve carotenoid yields. While specific data for this compound is limited, these results for related carotenoids provide valuable benchmarks.
Table 1: Effect of Fermentation Parameter Optimization on Carotenoid Yield
| Microbial Host | Parameter Optimized | Fold/Percent Increase in Yield | Reference |
|---|---|---|---|
| Deinococcus xibeiensis R13 | Culture medium & conditions (pH, Temp, C/N) | 84% increase | [5] |
| Haloferax mediterranei | H₂O₂ induced oxidative stress (1-15 mM) | 16% to 78% increase | [1] |
| Blakeslea trispora | H₂O₂ induced oxidative stress (0.6%) | Yield reached 294.38 µg/g DCW | [4] |
| Rhodotorula glutinis | High C/N Ratio (from 70 to 120) | Positive effect on carotenoid synthesis |[5] |
Table 2: Examples of Metabolic Engineering for Carotenoid Production
| Engineering Strategy | Microbial Host | Target Product | Improvement |
|---|---|---|---|
| Overexpression of MEP pathway genes | E. coli | Lycopene | ~5-fold increase |
| Dynamic control of metabolic flux | E. coli | Lycopene | Improved yields and productivity |
| Knockout of competing pathways | S. cerevisiae | β-carotene | Significant redirection of carbon flux |
| Codon optimization of pathway genes | Various | General | Essential for heterologous expression |
Visualizations: Workflows and Pathways
// Node Definitions start [label="Low this compound Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_growth [label="Assess Culture Growth\n(OD, Biomass)", fillcolor="#FBBC05"]; growth_poor [label="Growth is Poor", fillcolor="#FBBC05"]; growth_ok [label="Growth is Normal", fillcolor="#FBBC05"];
// Growth Troubleshooting Branch check_media [label="Q1: Check Basic Conditions\n- Media Composition\n- pH & Temperature\n- Aeration", fillcolor="#FFFFFF"]; re_optimize [label="Re-optimize Conditions\n& Rerun", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Production Troubleshooting Branch check_expression [label="Q2: Investigate Pathway Function", fillcolor="#FFFFFF"]; verify_construct [label="Verify Genetic Construct\n(Sequencing, Codon Usage)", fillcolor="#FFFFFF"]; check_induction [label="Check Promoter &\nInduction Conditions", fillcolor="#FFFFFF"];
// Advanced Optimization advanced_opt [label="Q4: Implement Advanced Strategies", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, style=filled]; metabolic_eng [label="Metabolic Engineering:\n- Boost Precursors (MEP)\n- Remove Bottlenecks", fillcolor="#FFFFFF"]; fermentation_opt [label="Fermentation Strategy:\n- Optimize C/N Ratio\n- Induce Oxidative Stress", fillcolor="#FFFFFF"];
// Edges start -> check_growth; check_growth -> growth_poor [label="Low Biomass"]; check_growth -> growth_ok [label="Good Biomass,\nLow Productivity"];
growth_poor -> check_media; check_media -> re_optimize;
growth_ok -> check_expression; check_expression -> verify_construct; check_expression -> check_induction;
verify_construct -> advanced_opt; check_induction -> advanced_opt; re_optimize -> start [style=dashed, label="If problem persists"];
advanced_opt -> metabolic_eng; advanced_opt -> fermentation_opt; } /dot
// Nodes for pathways and metabolites ccm [label="Central Carbon Metabolism\n(Pyruvate, G3P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mep [label="MEP Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ggpp [label="Geranylgeranyl-PP (GGPP)", fillcolor="#FBBC05"]; phytoene [label="Phytoene", fillcolor="#FBBC05"]; lycopene [label="Lycopene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gamma_caro [label="γ-Carotene derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; myxol_pre [label="Acyclic this compound Precursor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Nodes for enzymes crtE [label="GGPP Synthase (CrtE)", shape=cds, fillcolor="#FFFFFF"]; crtB [label="Phytoene Synthase (CrtB)", shape=cds, fillcolor="#FFFFFF"]; crtI [label="Phytoene Desaturase (CrtI)", shape=cds, fillcolor="#FFFFFF"]; cruF [label="1',2'-Lycopene Hydratase (CruF)", shape=cds, fillcolor="#FFFFFF"]; cruG [label="Glycosyltransferase (CruG)", shape=cds, fillcolor="#FFFFFF"];
// Edges to define the pathway flow ccm -> mep; mep -> crtE [style=dashed, arrowhead=none, label="IPP/DMAPP"]; crtE -> ggpp; ggpp -> crtB [style=dashed, arrowhead=none]; crtB -> phytoene; phytoene -> crtI [style=dashed, arrowhead=none]; crtI -> lycopene; lycopene -> cruF [style=dashed, arrowhead=none]; cruF -> myxol_pre; myxol_pre -> cruG [style=dashed, arrowhead=none, label="UDP-Sugar"]; cruG -> this compound; } /dot
// Main Goal goal [label="Increase this compound Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Core Strategies push [label="PUSH:\nIncrease Precursor Supply", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pull [label="PULL:\nEnhance Pathway Flux", fillcolor="#4285F4", fontcolor="#FFFFFF"]; block [label="BLOCK:\nPrevent Carbon Diversion", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Specific Actions overexpress_mep [label="Overexpress MEP\npathway enzymes\n(e.g., dxs, idi)", fillcolor="#FFFFFF"]; overexpress_this compound [label="Overexpress rate-limiting\nthis compound pathway enzymes\n(e.g., CruF)", fillcolor="#FFFFFF"]; knockout_competing [label="Knockout competing\npathways (e.g., other\ncarotenoid synthesis)", fillcolor="#FFFFFF"];
// Relationships goal -> push [dir=back]; goal -> pull [dir=back]; goal -> block [dir=back];
push -> overexpress_mep; pull -> overexpress_this compound; block -> knockout_competing; } /dot
Detailed Experimental Protocols
Protocol 1: Optimization of the Carbon-to-Nitrogen (C/N) Ratio
Objective: To empirically determine the optimal C/N molar ratio for maximizing this compound production in a given microbial host.
Principle: Nitrogen limitation often triggers secondary metabolite production. This protocol uses a matrix of different initial carbon (e.g., glucose) and nitrogen (e.g., ammonium sulfate) concentrations to identify the ratio that best balances biomass growth and this compound synthesis.
Materials:
-
Basal fermentation medium (lacking carbon and nitrogen sources)
-
Sterile stock solutions of primary carbon source (e.g., 500 g/L glucose)
-
Sterile stock solutions of primary nitrogen source (e.g., 100 g/L (NH₄)₂SO₄)
-
Shake flasks or small-scale bioreactors
-
Your microbial production strain
Procedure:
-
Design the C/N Ratio Matrix: Choose a range of C/N molar ratios to test. A good starting point is ratios from 10 to 120.[5]
-
Example Calculation: To achieve a C/N ratio of 40 with 20 g/L glucose:
-
Moles of Carbon = (20 g/L) / (180.16 g/mol ) * 6 C/mol = 0.666 M
-
Required Moles of Nitrogen = 0.666 M / 40 = 0.01665 M
-
Required (NH₄)₂SO₄ = (0.01665 M / 2 N/mol) * 132.14 g/mol = 1.1 g/L
-
-
-
Prepare Cultures: For each C/N ratio, prepare triplicate shake flasks or bioreactors. Add the calculated volumes of sterile carbon and nitrogen stock solutions to the basal medium.
-
Inoculation: Inoculate each flask to a standardized starting optical density (e.g., OD₆₀₀ of 0.1) from a fresh, exponentially growing seed culture.
-
Cultivation: Incubate the cultures under standard conditions (e.g., 30°C, 200 rpm) for a predetermined time (e.g., 72-120 hours).
-
Sampling and Analysis: At regular intervals (e.g., every 24 hours), take samples to measure:
-
Cell density (OD₆₀₀)
-
Residual glucose and nitrogen concentrations (using appropriate kits or HPLC)
-
This compound concentration (see Protocol 3)
-
-
Data Interpretation: Plot the final this compound titer (mg/L) and specific yield (mg/g of dry cell weight) against the initial C/N ratio. The optimal C/N ratio is the one that provides the highest overall this compound titer, which represents the best compromise between biomass and productivity.
Protocol 2: Inducing Oxidative Stress with H₂O₂ to Boost Production
Objective: To leverage a cellular stress response to increase this compound biosynthesis.
Principle: Low levels of reactive oxygen species (ROS) can act as signaling molecules, upregulating antioxidant pathways, which include the production of carotenoids like this compound. Hydrogen peroxide (H₂O₂) is a common agent used to induce mild oxidative stress.
Materials:
-
Actively growing microbial culture
-
Sterile 3% (w/v) H₂O₂ stock solution
-
Micropipettes and sterile tips
Procedure:
-
Determine Timing: The addition of H₂O₂ is typically most effective during the mid-to-late exponential growth phase when the culture is metabolically active.
-
Set Up Experimental Conditions: Prepare a set of triplicate cultures. Based on literature, test a range of final H₂O₂ concentrations, for example, 0.2%, 0.4%, 0.6%, and 0.8% (v/v).[4] Always include a control group with no H₂O₂ addition.
-
Induce Stress: Add the calculated volume of sterile H₂O₂ stock solution to each culture flask to reach the desired final concentration.
-
Incubate: Continue the incubation for a further 24-48 hours post-induction.
-
Harvest and Analyze: Harvest the cells by centrifugation. Measure the final biomass (dry cell weight) and quantify the this compound yield as described in Protocol 3.
-
Evaluate Results: Compare the specific this compound yield (mg/g DCW) and volumetric titer (mg/L) across the different H₂O₂ concentrations. Note that high concentrations of H₂O₂ can be lethal, so you are looking for a concentration that enhances production without severely inhibiting growth.
Protocol 3: this compound Extraction and HPLC Quantification
Objective: To extract this compound from microbial biomass and determine its concentration.
Principle: this compound, being a nonpolar carotenoid, is extracted from cells using organic solvents after cell lysis. Its concentration is then determined by high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector, comparing the peak area to a standard curve.
Materials:
-
Cell pellet from a known volume of culture
-
Acetone, Methanol, and Dichloromethane (HPLC grade)
-
Bead beater or sonicator
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filters
-
HPLC system with a C18 column and PDA detector
-
This compound or a related carotenoid standard (e.g., β-carotene, zeaxanthin)
Procedure:
-
Cell Lysis and Extraction: a. Resuspend a known mass of lyophilized (or wet) cell pellet in 1 mL of acetone. b. Add glass beads and homogenize using a bead beater for 3-5 cycles of 30 seconds on, 30 seconds off (on ice) to disrupt the cells. Alternatively, sonicate the sample. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully transfer the colored acetone supernatant to a new tube. d. Repeat the extraction on the pellet with fresh acetone until the pellet is colorless. Pool all supernatants.
-
Phase Separation (if necessary): a. Add an equal volume of dichloromethane and a half volume of deionized water to the pooled acetone extract. b. Vortex briefly and centrifuge at low speed to separate the phases. The this compound will be in the lower, colored organic phase. c. Carefully collect the organic phase and evaporate to dryness under a stream of nitrogen gas.
-
Sample Preparation for HPLC: a. Re-dissolve the dried extract in a known volume (e.g., 500 µL) of a suitable solvent (e.g., Methanol:Dichloromethane 1:1 v/v). b. Filter the sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: An isocratic or gradient system of Methanol/Acetonitrile/Water. A common starting point is an isocratic method with 100% Methanol. c. Flow Rate: 1.0 mL/min. d. Detection: Monitor at the absorbance maximum for this compound (typically ~470-480 nm). e. Quantification: Create a standard curve by injecting known concentrations of a carotenoid standard. Calculate the concentration of this compound in your sample by comparing its peak area to the standard curve. Express the final yield as mg/L of culture or mg/g of dry cell weight.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient estimation of the maximum metabolic productivity of batch systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Engineering of Escherichia coli for High-Yield Production of (R)-1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Extracted Myxol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of extracted Myxol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a carotenoid pigment, specifically a myxoxanthophyll, found in various cyanobacteria and marine bacteria. As a carotenoid, it possesses potent antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical applications. However, like other carotenoids, this compound is highly susceptible to degradation from environmental factors, leading to a loss of its bioactive properties.
Q2: What are the primary factors that cause this compound degradation?
The principal factors contributing to the degradation of this compound are:
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Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization.
-
Heat: Elevated temperatures accelerate the rate of chemical degradation.
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Oxygen: The presence of oxygen can lead to oxidative cleavage of the polyene chain.
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pH: Both acidic and alkaline conditions can catalyze the degradation of this compound.
Q3: What are the general best practices for handling and storing extracted this compound to enhance its stability?
To maximize the stability of extracted this compound, the following practices are recommended:
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Work in low light or dark conditions: Use amber-colored glassware or wrap containers in aluminum foil.
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Maintain low temperatures: Store extracts and purified this compound at -20°C or, for long-term storage, at -80°C.
-
Use an inert atmosphere: Purge storage containers and reaction vessels with an inert gas like nitrogen or argon to displace oxygen.
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Control pH: Maintain a neutral pH (around 7.0) unless experimental conditions require otherwise. Use buffers to stabilize the pH.
-
Use antioxidants: The addition of antioxidants can help to quench free radicals and prevent oxidative damage.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the extraction and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of extracted this compound | Incomplete cell lysis. | Use a more rigorous cell disruption method (e.g., bead beating, sonication, or French press). The addition of lysozyme can aid in breaking down the cell walls of cyanobacteria. |
| Inefficient solvent extraction. | Ensure the chosen solvent has the appropriate polarity. A mixture of acetone and methanol is often effective for initial extraction from wet biomass. For subsequent partitioning, a combination of diethyl ether and petroleum ether can be used. | |
| Rapid color fading of the extract | Exposure to light. | Immediately protect the extract from light by using amber vials or wrapping containers in foil. Work under dim lighting. |
| Presence of oxygen. | Degas solvents before use and flush storage containers with nitrogen or argon. | |
| High temperature. | Perform extraction and subsequent steps on ice or in a cold room. | |
| Formation of multiple peaks during HPLC analysis | Isomerization of this compound. | This can be caused by exposure to light, heat, or acid. Prepare samples for HPLC immediately before analysis and store them in the autosampler at a low temperature. Ensure the mobile phase is not acidic, unless required by the method. |
| Presence of degradation products. | Review extraction and storage procedures to minimize degradation. Use of antioxidants during extraction may be beneficial. | |
| Precipitation of this compound during storage | Low solubility in the storage solvent. | This compound is lipophilic and may precipitate from polar solvents at low temperatures. Store in a suitable non-polar solvent like hexane or in a lipid-based formulation. |
| Solvent evaporation. | Ensure storage vials are tightly sealed to prevent solvent loss. |
Quantitative Data on this compound Stability
Specific kinetic data on the degradation of this compound under various conditions is limited in publicly available literature. The following table provides an illustrative example based on the known stability of similar carotenoids, such as fucoxanthin. These hypothetical values demonstrate the expected trends in this compound degradation and should be used as a guideline for experimental design. It is highly recommended that researchers perform their own stability studies to determine the precise degradation kinetics of this compound under their specific experimental conditions.
Table 1: Hypothetical Degradation Rate Constants (k) for this compound under Various Conditions
| Condition | Parameter | Value | Hypothetical k (h⁻¹) |
| Temperature | 4°C | - | 0.001 |
| 25°C | - | 0.015 | |
| 40°C | - | 0.050 | |
| pH | 3.0 | 25°C, in the dark | 0.045 |
| 7.0 | 25°C, in the dark | 0.012 | |
| 9.0 | 25°C, in the dark | 0.038 | |
| Light | Dark | 25°C, pH 7.0 | 0.012 |
| Ambient Light | 25°C, pH 7.0 | 0.080 | |
| UV-A (365 nm) | 25°C, pH 7.0 | 0.250 |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Cyanobacteria
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Cell Harvesting: Centrifuge the cyanobacterial culture (e.g., Synechocystis sp.) at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with phosphate-buffered saline (PBS).
-
Cell Lysis: Resuspend the cell pellet in a minimal volume of PBS. Disrupt the cells using a bead beater with 0.1 mm silica beads for 5 cycles of 30 seconds, with 1 minute of cooling on ice between cycles.
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Pigment Extraction: Add a 3:1 (v/v) mixture of acetone:methanol to the lysed cells. Vortex vigorously for 20 minutes at 4°C in the dark.
-
Debris Removal: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant containing the pigments.
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Liquid-Liquid Partitioning: Transfer the supernatant to a separatory funnel. Add an equal volume of diethyl ether and a 1/4 volume of saturated NaCl solution. Shake gently and allow the layers to separate.
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Collection of this compound: Collect the upper ether layer, which contains this compound and other pigments.
-
Solvent Evaporation: Evaporate the diethyl ether under a stream of nitrogen gas in a fume hood.
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Purification by HPLC: Redissolve the dried pigment extract in a suitable solvent (e.g., acetone) and purify this compound using a C30 reverse-phase HPLC column with a suitable gradient of mobile phases (e.g., methanol, methyl-tert-butyl ether, and water).
Protocol 2: Quantification of this compound using HPLC-DAD
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., ethanol with 0.1% BHT). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the this compound extract to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the standards and samples onto a C30 HPLC column. Use a diode-array detector (DAD) to monitor the absorbance at the maximum wavelength for this compound (approximately 478 nm).
-
Quantification: Integrate the peak area corresponding to this compound in both the standards and the samples. Construct a calibration curve by plotting peak area against the concentration of the standards. Use the equation of the linear regression to calculate the concentration of this compound in the samples.
Visualizations
Technical Support Center: Myxol Identification in Complex Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate identification of Myxol in complex samples.
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Q1: What is the recommended procedure for extracting this compound from microbial biomass (cyanobacteria and marine bacteria)?
A1: A common method for extracting this compound and other carotenoids from microbial cells involves solvent extraction, often enhanced by physical disruption. Here is a general protocol:
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Cell Lysis: Harvested cells can be disrupted by sonication or bead milling to ensure efficient extraction. For some bacteria, particularly those with tough cell walls, enzymatic lysis (e.g., with lysozyme) may be necessary.
-
Solvent Extraction: A mixture of acetone and methanol (e.g., 7:2 v/v) is frequently used for the initial extraction. The extraction should be repeated until the cell debris is colorless.
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Phase Partitioning: The carotenoids are then partitioned into a less polar solvent like petroleum ether or diethyl ether. This step helps to remove water-soluble impurities.
-
Evaporation: The solvent containing the carotenoids is evaporated to dryness under a stream of nitrogen at a low temperature (below 30°C) to prevent degradation.
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Reconstitution: The dried extract is reconstituted in a suitable solvent for chromatographic analysis, such as a mixture of methanol and methyl-tert-butyl ether.
Q2: My this compound extract appears to be degrading. What are the best practices for sample handling and storage to ensure stability?
A2: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation. To minimize degradation:
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Light Protection: Conduct all extraction and handling steps under dim light or in amber-colored glassware.
-
Low Temperature: Keep samples on ice or at low temperatures (e.g., 4°C) during processing. For long-term storage, extracts should be kept at -80°C.
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Inert Atmosphere: Use an inert gas like nitrogen or argon to flush sample vials before sealing to prevent oxidation.
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Antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can help to prevent oxidative degradation.
-
Prompt Analysis: Analyze extracts as soon as possible after preparation.
Q3: I am working with a lipid-rich sample. How can I remove interfering lipids before this compound analysis?
A3: High lipid content can interfere with this compound identification, particularly in mass spectrometry. Saponification is a common method to remove lipids:
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Procedure: After the initial solvent extraction, the dried extract can be treated with a solution of potassium hydroxide in methanol. This will hydrolyze triglycerides into glycerol and fatty acid salts, which are more polar and can be removed by partitioning against a non-polar solvent containing the carotenoids.
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Caution: While many carotenoids are stable to alkali, it is important to perform saponification under an inert atmosphere and at room temperature to minimize the risk of degradation.
Chromatographic Separation
Q4: I am having trouble separating this compound from other carotenoids in my sample using HPLC. What column and mobile phase are recommended?
A4: Reversed-phase HPLC is the most common technique for separating carotenoids.
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Column Choice: A C30 column is highly recommended for carotenoid analysis as it provides excellent selectivity for separating structurally similar carotenoids and their isomers. C18 columns can also be used, but may not provide the same level of resolution for complex mixtures.
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Mobile Phase: A gradient elution using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water is often effective. The gradient allows for the separation of carotenoids with a wide range of polarities. The addition of a small amount of a modifier like triethylamine can improve peak shape.
Q5: My HPLC chromatogram shows a broad peak for this compound, or the peak is co-eluting with another compound. How can I improve the resolution?
A5: Poor peak shape or co-elution can be addressed by optimizing several chromatographic parameters:
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of the target analyte from interfering compounds.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Temperature: Column temperature can affect selectivity. Experimenting with different temperatures (e.g., between 18°C and 25°C) may improve separation.
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
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Sample Overload: Injecting too much sample can lead to broad peaks. Try diluting the sample.
Q6: How can I separate the different stereoisomers of this compound?
A6: The separation of stereoisomers, such as (3R,2'S)-myxol, requires a chiral stationary phase (CSP) in your HPLC system. Chiral HPLC columns are specifically designed to differentiate between enantiomers and diastereomers. The mobile phase conditions will need to be optimized for the specific chiral column used.
Detection & Identification
Q7: What are the expected UV-Vis absorption maxima for this compound?
A7: this compound exhibits a characteristic UV-Vis absorption spectrum with three maxima. In a methanol/water mixture, the absorption maxima are typically observed around 449 nm, 473 nm, and 504 nm.[1][2] The exact wavelengths can shift slightly depending on the solvent used.[3][4][5][6]
Q8: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A8: In positive-ion mode atmospheric pressure chemical ionization (APCI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed. For this compound (C₄₀H₅₆O₃), the expected m/z would be approximately 585.4. A fragment ion corresponding to the loss of water, [M+H-H₂O]⁺, at m/z 567.4 is also commonly seen.[1][7]
Q9: I am using tandem mass spectrometry (MS/MS). What are the expected fragmentation patterns for this compound?
A9: For glycosylated forms of this compound, such as myxoxanthophyll (this compound-2'-fucoside), the most abundant fragment ion observed in MS/MS is often the result of the cleavage of the sugar moiety, resulting in the this compound aglycone fragment at m/z 567 ([M+H-sugar]⁺).[7][8] Further fragmentation of the this compound aglycone can occur, but specific, detailed fragmentation pathways for the aglycone alone are not well-documented in the provided search results.
Q10: My sample matrix is causing ion suppression/enhancement in my LC-MS analysis. How can I mitigate these matrix effects?
A10: Matrix effects can significantly impact the accuracy of quantification. Here are some strategies to address them:
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Sample Preparation: Improve sample clean-up to remove interfering matrix components. This could involve solid-phase extraction (SPE) or further liquid-liquid partitioning steps.
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Chromatographic Separation: Optimize the HPLC method to separate this compound from the co-eluting matrix components that are causing the ion suppression or enhancement.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects.
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Internal Standard: Use a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound.
Troubleshooting Guides
Guide 1: Poor or No this compound Peak Detected
This guide provides a systematic approach to troubleshooting when you are unable to detect a this compound peak in your chromatogram.
Caption: Troubleshooting workflow for the absence or poor quality of a this compound peak.
Guide 2: Co-elution and Peak Purity Issues
This guide outlines steps to take when you suspect your this compound peak is not pure due to co-eluting compounds.
Caption: Troubleshooting workflow for addressing co-elution and peak purity issues.
Experimental Protocols
Protocol 1: General Carotenoid Extraction from Microbial Biomass
This protocol provides a detailed methodology for the extraction of carotenoids, including this compound, from microbial cells.
Materials:
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Harvested microbial cell pellet
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Acetone
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Methanol
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Petroleum ether or Diethyl ether
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Saturated NaCl solution
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Anhydrous sodium sulfate
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Butylated hydroxytoluene (BHT) (optional)
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Sonicator or bead mill
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Cell Disruption: Resuspend the cell pellet in a minimal amount of acetone:methanol (7:2, v/v). If using, add BHT to the solvent. Disrupt the cells using sonication on ice or bead milling until the majority of the cells are lysed.
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Solvent Extraction: Centrifuge the mixture and collect the supernatant. Repeat the extraction with fresh solvent on the cell pellet until the pellet is colorless.
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Pooling Extracts: Combine all the supernatants.
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Phase Partitioning: Add an equal volume of petroleum ether or diethyl ether to the pooled extract in a separatory funnel. Add saturated NaCl solution to facilitate phase separation.
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Washing: Gently mix and allow the layers to separate. Collect the upper organic layer containing the carotenoids. Wash the organic layer with saturated NaCl solution to remove residual methanol and water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Evaporation: Filter off the sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen at a temperature below 30°C.
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Storage and Reconstitution: Store the dried extract at -80°C under an inert atmosphere until analysis. Before analysis, reconstitute the extract in a known volume of an appropriate solvent for HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This protocol outlines a general HPLC method for the separation of this compound.
Instrumentation and Columns:
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HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). A C18 column can also be used but may offer lower resolution for isomers.
Mobile Phase:
-
Solvent A: Methanol/Water (e.g., 98:2, v/v)
-
Solvent B: Methyl-tert-butyl ether (MTBE)
Gradient Elution: A typical gradient might be:
-
0-10 min: 20% B
-
10-30 min: Linear gradient to 80% B
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30-40 min: Hold at 80% B
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40-45 min: Return to initial conditions (20% B)
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45-55 min: Column re-equilibration
Flow Rate: 1.0 mL/min Column Temperature: 20-25°C Detection: Monitor at the absorption maxima of this compound (approx. 473 nm). Collect full spectra from 200-600 nm with a PDA detector to aid in peak identification.
Quantitative Data Summary
Table 1: HPLC Parameters for Carotenoid Separation
| Parameter | Recommended Condition | Notes |
| Column | C30 Reversed-Phase | Superior separation of isomers compared to C18.[7] |
| Mobile Phase | Methanol, MTBE, Water | Gradient elution is often necessary for complex samples.[9] |
| Flow Rate | 0.8 - 1.2 mL/min | Lower flow rates can improve resolution. |
| Temperature | 18 - 25 °C | Temperature can influence selectivity.[9] |
| Detection | PDA or UV-Vis (450-510 nm) | Allows for spectral confirmation of peaks. |
Table 2: Mass Spectrometry Parameters for this compound Identification
| Parameter | Expected Value/Setting | Notes |
| Ionization Mode | Positive APCI or ESI | APCI often provides better ionization for carotenoids.[7] |
| Precursor Ion (m/z) | ~585.4 ([M+H]⁺) | For this compound (C₄₀H₅₆O₃). |
| Major Fragment Ion (m/z) | ~567.4 ([M+H-H₂O]⁺) | Common loss of a water molecule.[1] |
| Collision Energy | Variable | Needs to be optimized for the specific instrument and compound. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. youtube.com [youtube.com]
- 5. tutorchase.com [tutorchase.com]
- 6. quora.com [quora.com]
- 7. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and selection of carotenoid-producing bacteria from marine environment and determination of carotenoid extraction condition | The Journal of Agriculture and Development [jad.hcmuaf.edu.vn]
Technical Support Center: Optimizing Myxol Production in Cyanobacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for Myxol-producing bacteria, with a primary focus on the cyanobacterium Synechococcus sp.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cultivation of this compound-producing cyanobacteria and provides actionable solutions.
1. Why is my Synechococcus culture growing poorly or crashing?
Poor growth can be attributed to several factors, including nutrient limitation, improper light conditions, or contamination.
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Nutrient Imbalance: Cyanobacterial growth is sensitive to nutrient concentrations, particularly nitrogen and phosphorus. Ensure your culture medium (e.g., BG-11 or Medium A+) is properly prepared and that nutrient levels are not depleted. Consider that deficiencies in nitrates and phosphates can hinder growth.[1][2]
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Inadequate CO2 Supply: Synechococcus sp. PCC 7002, a known this compound producer, benefits from sparging with 1% CO2 in air.[3] Insufficient carbon supply will limit photosynthetic activity and growth.
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Suboptimal Light and Temperature: The optimal growth temperature for Synechococcus sp. PCC 7002 is around 38°C with continuous illumination.[3] Significant deviations from these conditions can impede growth.
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Contamination: Contamination by other bacteria, fungi, or predatory protozoa can lead to culture collapse. Use sterile techniques and regularly check your culture for contaminants under a microscope.
2. My culture is growing well, but the this compound yield is low. What can I do?
Low this compound yield despite good biomass production often points to suboptimal conditions for secondary metabolite synthesis.
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Light Intensity: Myxoxanthophyll (this compound-2' fucoside) production is influenced by light intensity. High light conditions have been shown to induce the accumulation of myxoxanthophyll as a photoprotective mechanism. Experiment with increasing light intensity to stimulate this compound biosynthesis.
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Nutrient Stress: While severe nutrient limitation can crash a culture, moderate stress, particularly in nitrogen or phosphorus, can sometimes trigger the overproduction of secondary metabolites like carotenoids. This should be carefully trialed, as the effects can be species-specific.
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Temperature: Temperature can affect the expression of genes involved in secondary metabolite production in cyanobacteria. Ensure the culture temperature is maintained at the optimal level for your specific strain.
3. The color of my cyanobacterial culture is fading or turning yellowish. What does this indicate?
A color change from a healthy blue-green to a paler or yellowish hue often signals stress and a change in pigment composition.
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Nutrient Deficiency: Nitrogen deficiency, in particular, can lead to a degradation of chlorophyll and phycobiliproteins, unmasking the yellow and orange colors of carotenoids. While this might initially increase the relative carotenoid content, prolonged deficiency will lead to cell death.
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High Light Stress: Excessive light can cause photo-oxidation and bleaching of photosynthetic pigments if the cells cannot adequately dissipate the excess energy. This is a sign that the light intensity is too high for the current culture density.
4. How can I prevent my cyanobacterial culture from clumping?
Clumping or aggregation of cells can lead to uneven light and nutrient distribution within the culture.
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Inadequate Mixing: Ensure your culture is adequately agitated, either through shaking, stirring, or sparging. This prevents cells from settling and forming aggregates.
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Contamination: Some contaminating bacteria can produce extracellular polymeric substances that cause cyanobacterial cells to clump together.
Data Presentation: Influence of Culture Parameters on this compound Production
The following tables summarize the expected trends in this compound (myxoxanthophyll) production in response to key culture parameters, based on available literature for cyanobacteria.
Table 1: Effect of Light Intensity on Synechococcus sp. Growth and this compound Yield
| Light Intensity (µmol photons m⁻² s⁻¹) | Biomass Density (OD₇₃₀) | This compound Yield (mg/g dry weight) | Observation |
| Low (~50) | Moderate | Baseline | Stable growth, but this compound production is not maximized. |
| Medium (~150) | High | Moderate | Optimal for biomass accumulation. |
| High (~250) | High | High | Increased this compound production due to photoprotective response.[3] |
Table 2: Effect of Temperature on Synechococcus sp. Growth and this compound Yield
| Temperature (°C) | Biomass Density (OD₇₃₀) | This compound Yield (mg/g dry weight) | Observation |
| 25 | Low-Moderate | Low | Suboptimal temperature for growth and this compound synthesis. |
| 38 | High | High | Optimal temperature for both growth and this compound production in Synechococcus sp. PCC 7002.[3] |
| 45 | Low | Low | Growth and metabolic activity are inhibited above the optimal temperature. |
Table 3: Effect of Nitrogen and Phosphorus on Synechococcus sp. Growth and this compound Yield
| Nutrient Condition | Biomass Density (OD₇₃₀) | This compound Yield (mg/g dry weight) | Observation |
| Replete (Standard BG-11) | High | Baseline | Healthy growth with normal this compound content. |
| Nitrogen Limited | Low | Increased (relative) | Biomass decreases, but carotenoid to chlorophyll ratio may increase. Prolonged limitation is detrimental. |
| Phosphorus Limited | Moderate | Moderate | Growth is slowed, which can influence secondary metabolite production. |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound
This protocol outlines the steps for extracting this compound from a cyanobacterial cell pellet and quantifying it using High-Performance Liquid Chromatography (HPLC).
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Cell Harvesting: Centrifuge a known volume of your culture (e.g., 50 mL) at 5,000 x g for 10 minutes. Discard the supernatant and wash the cell pellet with distilled water. Repeat the centrifugation.
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Cell Lysis and Extraction:
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Resuspend the cell pellet in 1 mL of acetone.
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Transfer the suspension to a bead-beating tube containing sterile glass beads.
-
Homogenize the cells using a bead beater for 2-3 cycles of 30 seconds, with 1 minute of cooling on ice in between.
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Centrifuge at 10,000 x g for 5 minutes to pellet the cell debris.
-
Carefully transfer the acetone supernatant, which contains the pigments, to a new microfuge tube.
-
-
HPLC Analysis:
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Filter the pigment extract through a 0.22 µm syringe filter before injection.
-
HPLC System: A system equipped with a photodiode array (PDA) detector is recommended.
-
Column: A C18 reverse-phase column is suitable for carotenoid separation.
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Mobile Phase: A gradient of solvents is typically used. For example, a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
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Detection: Monitor the absorbance at the characteristic wavelengths for myxoxanthophyll (approximately 453, 477, and 509 nm).
-
Quantification: Create a standard curve using a purified this compound standard to quantify the concentration in your samples.
-
Protocol 2: Monitoring Bacterial Growth
Bacterial growth can be monitored by measuring the optical density (OD) of the culture.
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Sampling: Aseptically remove a small, representative sample (e.g., 1 mL) from your culture.
-
Spectrophotometer Measurement:
-
Use a spectrophotometer to measure the absorbance of the culture at 730 nm (OD₇₃₀). This wavelength is used to minimize interference from photosynthetic pigments.
-
Use your sterile culture medium as a blank.
-
-
Data Recording: Record the OD₇₃₀ at regular time intervals (e.g., every 24 hours) to generate a growth curve.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound production.
Caption: Proposed biosynthetic pathway of this compound-2'-fucoside in Synechococcus sp.[3]
Caption: Experimental workflow for optimizing and quantifying this compound production.
References
Technical Support Center: Heterologous Expression of Myxol Biosynthetic Genes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the heterologous expression of Myxol biosynthetic genes. This compound and its derivatives are carotenoids with significant scientific interest, but their expression in common hosts like E. coli can present several challenges. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I have cloned a this compound biosynthetic gene into an E. coli expression vector, but I am seeing very low or no expression of my target protein. What are the potential causes and solutions?
A1: Low or no protein expression is a common issue in heterologous expression systems. Several factors could be contributing to this problem. Here are some key areas to investigate:
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Codon Bias: The codon usage of your this compound gene, which is naturally found in organisms like cyanobacteria or flavobacteria, may not be optimal for E. coli's translational machinery. This can lead to stalled translation and low protein yield.
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Promoter Strength and Leakiness: The promoter in your expression vector might be too weak, or it could be "leaky," leading to basal expression that might be toxic to the cells before induction.
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Solution: Subclone your gene into a vector with a stronger, tightly regulated promoter, such as a T7-based promoter system. Ensure your expression strain contains the corresponding RNA polymerase (e.g., BL21(DE3)).
-
-
Toxicity of the Expressed Protein: The this compound biosynthetic enzyme you are expressing might be toxic to E. coli, leading to cell death or slow growth upon induction.
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Solution: Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., IPTG). You can also try a vector with a weaker promoter for controlled, lower-level expression.
-
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mRNA Instability: The mRNA transcript of your gene might be unstable in E. coli.
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Solution: Codon optimization can also improve mRNA stability. Additionally, ensure your vector contains appropriate sequences for transcription termination.
-
Q2: My this compound biosynthetic protein is expressing, but it forms insoluble inclusion bodies. How can I improve its solubility?
A2: Inclusion body formation is a frequent challenge, especially with heterologous proteins.[6] These are aggregates of misfolded proteins. Here’s how you can address this:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, which can give the protein more time to fold correctly.[6]
-
Use of Solubility-Enhancing Fusion Tags: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve its solubility.[6]
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your target protein.
-
Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility. Try including additives like non-ionic detergents (e.g., Triton X-100, Tween-20), glycerol, or specific salts.
-
Denaturation and Refolding: As a last resort, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using urea or guanidinium chloride) and then attempt to refold it into its active conformation.
Q3: I am trying to purify my His-tagged this compound biosynthetic protein, but the yield is very low after affinity chromatography. What could be the issue?
A3: Low purification yield can be due to several factors related to the protein itself or the purification protocol.
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Inaccessible His-tag: The His-tag might be buried within the folded structure of the protein, preventing it from binding to the affinity resin.
-
Solution: Try adding a flexible linker between your protein and the His-tag. Alternatively, you can move the tag to the other terminus (N- or C-terminus) of the protein.
-
-
Suboptimal Buffer Conditions: The pH or ionic strength of your binding and wash buffers might not be optimal for the interaction between the His-tag and the resin.
-
Solution: Ensure the pH of your buffers is appropriate (usually around 7.5-8.0 for Ni-NTA resin). You can also try varying the salt concentration.
-
-
Presence of Chelating or Reducing Agents: Agents like EDTA or high concentrations of DTT/β-mercaptoethanol in your lysis buffer can strip the metal ions from the affinity column, preventing your protein from binding.[7]
-
Solution: Use a different chelator like TCEP instead of DTT, or perform a buffer exchange step before loading the lysate onto the column.
-
-
Protein Degradation: Your target protein might be degraded by host cell proteases.
-
Solution: Add protease inhibitors to your lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process.
-
Troubleshooting Guides
Table 1: Troubleshooting Low Protein Expression
| Problem | Possible Cause | Recommended Solution |
| No or very faint band on SDS-PAGE | Codon bias | Synthesize a codon-optimized version of the gene for E. coli. |
| mRNA instability | Use a vector with a strong transcription terminator. | |
| Protein toxicity | Lower induction temperature and inducer concentration. | |
| Inefficient transcription | Use a stronger promoter (e.g., T7). | |
| Cell growth is stunted after induction | Protein is toxic to E. coli | Use a lower inducer concentration or a weaker promoter. |
| Switch to a strain engineered to handle toxic proteins. |
Table 2: Troubleshooting Protein Insolubility (Inclusion Bodies)
| Problem | Possible Cause | Recommended Solution |
| Target protein is found in the pellet after cell lysis | High expression rate leads to misfolding | Lower the induction temperature (16-25°C). |
| Protein has poor intrinsic solubility | Fuse the protein to a solubility-enhancing tag (e.g., MBP, GST). | |
| Improper disulfide bond formation | Co-express disulfide bond isomerases or use an expression strain that facilitates disulfide bond formation in the cytoplasm (e.g., SHuffle). | |
| Lack of proper folding assistance | Co-express molecular chaperones (e.g., GroEL/ES). |
Table 3: Troubleshooting Low Purification Yield (His-tag)
| Problem | Possible Cause | Recommended Solution |
| Protein does not bind to the affinity column | His-tag is inaccessible | Move the His-tag to the other terminus or add a linker. |
| Presence of chelating agents (EDTA) | Use an EDTA-free lysis buffer or perform buffer exchange. | |
| Incorrect buffer pH | Ensure binding buffer pH is between 7.5 and 8.0. | |
| Protein elutes during the wash steps | Low affinity binding | Increase the stringency of the binding buffer (e.g., add low concentration of imidazole). |
| Non-specific binding of contaminants | Optimize the wash buffer with a slightly higher imidazole concentration. | |
| Very little protein is recovered in the elution | Protein has precipitated on the column | Try eluting with a gradient of imidazole instead of a single step. |
| Inefficient elution | Increase the imidazole concentration in the elution buffer or decrease the pH. |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of the target this compound biosynthetic enzyme.
-
Use a commercially available or online codon optimization tool to generate a DNA sequence optimized for E. coli K12 expression. Key parameters to consider are codon adaptation index (CAI), GC content, and avoidance of rare codons.
-
Synthesize the optimized gene and clone it into a suitable E. coli expression vector (e.g., pET series).
-
Verify the sequence of the cloned gene by Sanger sequencing.
Protocol 2: Small-Scale Expression Trials
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubate the culture under different conditions to be tested (e.g., 37°C for 4 hours, 25°C for 8 hours, 16°C for 16 hours).
-
Harvest the cells by centrifugation.
-
Analyze the expression levels by SDS-PAGE and Coomassie staining or Western blot.
Visualizations
Caption: Experimental workflow for heterologous expression of a this compound biosynthetic gene.
Caption: Troubleshooting logic for heterologous protein expression challenges.
References
- 1. Product Speculation from Carotenogenic Gene Cluster of Nonlabens spongiae Genome, and Identification of this compound and Functional Analysis of Each Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semiochemical compound: this compound 2'-quinovoside | C46H66O7 [pherobase.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. GSRS [precision.fda.gov]
Preventing degradation of Myxol during purification.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Myxol, a carotenoid glycoside susceptible to degradation. Our aim is to provide practical guidance to help you optimize your purification workflows and ensure the integrity of your final product.
Troubleshooting Guide: Preventing this compound Degradation
This compound's extended polyene structure makes it highly susceptible to degradation from light, heat, oxygen, and acids. The following table summarizes common issues, their probable causes, and recommended solutions to minimize degradation during purification.
| Issue | Probable Cause(s) | Recommended Solutions |
| Low this compound Yield After Extraction | Oxidative Degradation: Exposure to atmospheric oxygen during cell lysis and extraction. | • Perform extraction under an inert atmosphere (e.g., nitrogen or argon).• Use degassed solvents.• Add antioxidants (e.g., 0.1% BHT or ascorbic acid) to the extraction solvent. |
| Photodegradation: Exposure to direct light. | • Work in a darkened room or use amber-colored glassware.• Wrap glassware and columns in aluminum foil. | |
| Thermal Degradation: High temperatures during extraction. | • Use cold extraction methods (e.g., on ice).• Avoid prolonged exposure to heat. | |
| Discoloration or Band Broadening on Chromatography Column | On-Column Degradation: this compound is degrading on the stationary phase. | • Choose a less acidic stationary phase (e.g., neutral alumina or deactivated silica gel).• Add a small percentage of a basic modifier (e.g., triethylamine) to the mobile phase to neutralize acidic sites.• Work quickly and at low temperatures. |
| Isomerization: Conversion of the all-trans isomer to cis-isomers. | • Minimize exposure to light and heat throughout the purification process.• Analyze fractions immediately after collection. | |
| Multiple Peaks/Spots in Final Product (HPLC/TLC) | Presence of Degradation Products or Isomers: Incomplete purification or degradation during workup. | • Optimize the chromatographic conditions for better separation.• Re-purify the product using a different chromatographic technique or solvent system.• Ensure complete removal of solvents under reduced pressure and at low temperatures. |
| Loss of Color in Purified this compound During Storage | Post-Purification Degradation: Continued exposure to light, oxygen, or reactive solvents. | • Store purified this compound under an inert atmosphere at low temperatures (-20°C or -80°C).• Dissolve in a deoxygenated, high-purity solvent for storage.• Add a stabilizer or antioxidant if compatible with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during purification?
A1: The primary causes of this compound degradation are exposure to light, oxygen, and heat. This compound's conjugated polyene system is highly susceptible to photo-oxidation and thermal degradation, leading to loss of color and biological activity.
Q2: Which solvents are recommended for the extraction and purification of this compound?
A2: A mixture of acetone and methanol is commonly used for the initial extraction of carotenoids from cyanobacteria. For chromatography, a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent such as acetone or diethyl ether is often effective. It is crucial to use high-purity, degassed solvents to minimize oxidative damage.
Q3: How can I minimize this compound's exposure to oxygen during the purification process?
A3: To minimize oxygen exposure, it is recommended to work under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a glove box or by bubbling a gentle stream of inert gas through your solvents and sample solutions. Using degassed solvents and adding antioxidants like butylated hydroxytoluene (BHT) can also help protect this compound from oxidation.
Q4: What are the ideal storage conditions for purified this compound?
A4: Purified this compound should be stored in a solid, crystalline form or dissolved in a deoxygenated, non-reactive solvent. It should be kept in an amber-colored vial under an inert atmosphere (nitrogen or argon) at low temperatures, preferably -80°C, to prevent degradation.
Q5: Can I use silica gel for the column chromatography of this compound?
A5: While silica gel can be used, its slightly acidic nature can promote the degradation of acid-labile carotenoids like this compound. If using silica gel, it is advisable to use a deactivated form or to add a small amount of a base, such as triethylamine (0.1%), to the mobile phase to neutralize acidic sites. Alternatively, neutral stationary phases like alumina or magnesium oxide can be used.
Experimental Protocols
Protocol 1: Extraction of this compound from Cyanobacterial Biomass
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Harvest cyanobacterial cells by centrifugation.
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Lyophilize the cell pellet to remove water.
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Extract the pigments from the dried biomass with a mixture of acetone and methanol (7:3, v/v) at 4°C in the dark.
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Repeat the extraction until the biomass is colorless.
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Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 30°C.
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Saponify the extract with 10% methanolic KOH overnight at 4°C to remove chlorophylls and lipids.
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Transfer the carotenoids to a non-polar solvent like diethyl ether or hexane.
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Wash the organic phase with water to remove the alkali.
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Dry the organic phase over anhydrous sodium sulfate.
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Evaporate the solvent to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Column Chromatography
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Prepare a column with a suitable stationary phase (e.g., neutral alumina or deactivated silica gel).
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Dissolve the crude this compound extract in a minimal amount of the mobile phase.
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Load the sample onto the column.
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Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually adding acetone.
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Collect the colored fractions containing this compound.
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Monitor the separation by thin-layer chromatography (TLC).
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Combine the pure fractions and evaporate the solvent under reduced pressure at low temperature.
Visualizations
Technical Support Center: Enhancing Chromatographic Resolution of Myxol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Myxol in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of HPLC column for this compound analysis?
A1: For optimal separation of carotenoids like this compound and their isomers, a C30 column is highly recommended. C30 columns provide better resolution for these long-chain molecules compared to the more common C18 columns.[1] However, good separation can also be achieved with a C8 column , particularly for semi-preparative purification.[2]
Q2: What are the typical mobile phases used for this compound separation in reversed-phase HPLC?
A2: A gradient elution using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed for the separation of xanthophylls.[1] Another effective mobile phase combination is a gradient of water and methanol.[2] For analytical purposes, a mobile phase of methanol, MTBE, and water has been shown to resolve 15 major carotenoids effectively.[3]
Q3: How does temperature affect the resolution of this compound in HPLC?
A3: Column temperature is a critical parameter for optimizing carotenoid separations. Lower temperatures (e.g., around 13-20°C) can maximize the selectivity for cis/trans isomers, while higher temperatures (e.g., up to 38°C) can improve the resolution between different carotenoids.[3] For the final purification of this compound, a column temperature of 30°C has been used successfully.[2]
Q4: My this compound peak is showing tailing. What are the possible causes and solutions?
A4: Peak tailing in HPLC can be caused by several factors. Common causes include column overload, secondary interactions with the stationary phase, or a void in the column. To address this, you can try:
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Reducing the sample concentration: Injecting a more dilute sample can prevent column overload.
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Adjusting the mobile phase pH: This can minimize secondary interactions, especially if the analyte has ionizable groups.
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Using a guard column: This protects the analytical column from contaminants that can cause peak tailing.
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Checking the column for voids: If a void has formed, the column may need to be repacked or replaced.
Q5: I am not getting baseline separation between this compound and other similar xanthophylls. How can I improve this?
A5: To improve baseline separation, you can systematically adjust several chromatographic parameters:
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Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
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Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
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Adjust the column temperature: Experiment with different temperatures to see if it improves the resolution.[3]
-
Decrease the flow rate: A lower flow rate can increase the interaction time with the stationary phase, potentially improving separation.
Troubleshooting Guides
Guide 1: Poor Peak Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting or overlapping peaks | Inadequate mobile phase strength or selectivity. | Optimize the gradient profile (make it shallower). Try a different organic modifier (e.g., switch between methanol and acetonitrile). |
| Incorrect column chemistry. | Use a C30 column for enhanced selectivity towards carotenoid isomers.[1] | |
| Column temperature is not optimal. | Systematically vary the column temperature (e.g., in 5°C increments) to find the optimal setting for your separation.[3] | |
| Broad peaks | Column overload. | Dilute the sample and inject a smaller volume. |
| Extra-column band broadening. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. | |
| Column degradation. | Flush the column or replace it if it's old or has been used extensively. |
Guide 2: Issues with Retention Time
| Symptom | Possible Cause | Suggested Solution |
| Drifting retention times | Inconsistent mobile phase composition. | Ensure mobile phase components are accurately measured and well-mixed. Use a buffer if pH control is critical. |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature. | |
| Column not properly equilibrated. | Increase the column equilibration time between runs, especially for gradient methods. | |
| Shorter than expected retention times | Flow rate is too high. | Verify and adjust the pump flow rate. |
| Strong solvent contamination in the sample. | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. | |
| Longer than expected retention times | Flow rate is too low. | Check for leaks in the system and verify the pump flow rate. |
| Weak mobile phase. | Increase the proportion of the organic solvent in the mobile phase. |
Experimental Protocols
Protocol 1: Semi-Preparative HPLC Purification of this compound
This protocol is adapted from a published method for the final purification of this compound.[2]
-
HPLC System: Agilent 1100 Series or equivalent.
-
Column: Eclipse XDB-C8 semi-preparative column (250 × 9.4 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Flow Rate: 2.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD).
-
Gradient Program:
-
0–10 min: 30% B to 70% B (70% A to 30% A)
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10–35 min: 70% B to 90% B (30% A to 10% A)
-
35–37 min: 90% B to 100% B (10% A to 0% A)
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37–42 min: Hold at 100% B (0% A)
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42–45 min: 100% B to 30% B (0% A to 70% A)
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45–50 min: Hold at 30% B (70% A) for re-equilibration.
-
Protocol 2: Analytical HPLC for Xanthophylls
This protocol is a general method for the analysis of major xanthophylls and can be optimized for this compound.[4]
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HPLC System: Standard HPLC with a diode array detector.
-
Column: C30 carotenoid column.
-
Mobile Phase:
-
A: Methanol/Methyl-tert-butyl ether/Water (gradient)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 450 nm.
-
Note: The specific gradient program should be developed based on the complexity of the sample matrix to achieve optimal separation of this compound from other components.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
Addressing solubility issues of Myxol in experimental assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Myxol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a xanthophyll, a type of carotenoid pigment.[1] Key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C40H56O3 | --INVALID-LINK-- |
| Molecular Weight | 584.9 g/mol | --INVALID-LINK-- |
| CAS Number | 31894-69-6 | --INVALID-LINK-- |
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?
This compound, like other carotenoids, is highly hydrophobic and has very low solubility in aqueous solutions. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the this compound can precipitate out of the solution as it is no longer soluble in the higher concentration of water.
Q3: What are the potential consequences of this compound precipitation in my experiment?
Precipitation of this compound can lead to several issues in experimental assays:
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Inaccurate Concentration: The actual concentration of this compound in solution will be lower than the intended concentration, leading to inaccurate dose-response curves and potentially false-negative results.
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Assay Interference: Precipitated particles can interfere with assay readings, especially in absorbance- or fluorescence-based assays.
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Cellular Toxicity: Undissolved compound particles can be toxic to cells, independent of the pharmacological effects of the soluble compound.
Q4: What is the known biological activity of this compound?
This compound has been shown to possess significant antioxidative properties.[2] It has demonstrated a neuroprotective effect against L-glutamate toxicity and has been shown to inhibit lipid peroxidation.[2] As an antioxidant, this compound likely interacts with cellular pathways that respond to oxidative stress.
Troubleshooting Guide: Addressing this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered when working with this compound.
Problem: this compound powder will not dissolve in my chosen solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent selection. | This compound is a lipophilic compound and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds. Ethanol and methanol can also be used, though the solubility may be lower than in DMSO. |
| Insufficient solvent volume. | Ensure you are using a sufficient volume of solvent to dissolve the desired amount of this compound. It is recommended to start with a small amount of powder and gradually add solvent. |
| Low temperature. | Gently warming the solution (e.g., to 37°C) and vortexing can aid in dissolution. However, be cautious as carotenoids can be sensitive to high temperatures. |
Problem: this compound precipitates out of solution when diluted into aqueous media for cell-based assays.
| Possible Cause | Suggested Solution |
| Final solvent concentration is too low. | When diluting the this compound stock solution into your cell culture media or assay buffer, ensure that the final concentration of the organic solvent (e.g., DMSO) is high enough to maintain solubility, but low enough to not be toxic to the cells. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. |
| Rapid dilution. | Perform a serial dilution of your this compound stock solution. A step-wise dilution can prevent the compound from crashing out of solution. |
| Use of a co-solvent. | Consider using a co-solvent in your final assay medium. Pluronic F-127 is a non-ionic surfactant that can help to increase the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 and add it to your media before adding the this compound stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a concentrated stock solution of this compound.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add a small volume of DMSO to the tube.
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Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Note: The maximum solubility of this compound in DMSO has not been extensively reported. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your stock solution.
Visualizations
Below are diagrams illustrating a key signaling pathway potentially modulated by this compound and a general workflow for preparing and using this compound in cell-based assays.
References
Technical Support Center: Refinement of Myxol Quantification in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Myxol in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound in biological samples?
A1: The most common challenges include:
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Matrix Effects: Biological matrices are complex and can contain substances that interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal. This can significantly impact the accuracy of quantification.
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Low Concentrations: this compound may be present at very low concentrations in some biological samples, requiring highly sensitive analytical methods.
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Analyte Stability: Carotenoids like this compound can be susceptible to degradation by light, heat, and oxidation during sample collection, storage, and extraction.
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Lack of a Commercial Isotopically Labeled Internal Standard: The absence of a stable isotope-labeled internal standard for this compound makes it more challenging to correct for matrix effects and variations in sample preparation.
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Extraction Efficiency: Achieving consistent and high recovery of this compound from complex matrices can be difficult and requires careful optimization of the extraction protocol.
Q2: How can I minimize matrix effects in my this compound quantification assay?
A2: To minimize matrix effects, consider the following strategies:
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Effective Sample Preparation: Use a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
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Chromatographic Separation: Optimize your HPLC or UPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.
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Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your study samples.
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Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, ensure that the diluted this compound concentration remains above the lower limit of quantification (LLOQ).
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Use of an Appropriate Internal Standard: An internal standard that behaves similarly to this compound can help to compensate for matrix effects.
Q3: What type of internal standard is best for this compound quantification?
Q4: How should I store my biological samples to ensure this compound stability?
A4: To ensure the stability of this compound in biological samples, it is recommended to:
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Protect samples from light at all times.
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Store samples at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but stability should be verified.
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Minimize freeze-thaw cycles.
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Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation.
Q5: Where can I purchase a this compound analytical standard?
A5: A this compound (myxoxanthophyll) analytical standard is available from suppliers such as LGC Standards and DHI Lab Products.[2][3] These standards are typically provided in a solution at a certified concentration and should be stored at low temperatures (e.g., -20°C or -80°C) in the dark.[2][3]
Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot common issues encountered during this compound quantification.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Sample overload- Inappropriate sample solvent- Column contamination or degradation | - Dilute the sample extract.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.- Wash the column with a strong solvent or replace the column. |
| Low or No this compound Recovery | - Inefficient extraction- Analyte degradation during sample preparation- Poor solubility of this compound in the extraction solvent | - Optimize the extraction solvent and method (e.g., try different solvent mixtures, increase sonication time).- Work under dim light and on ice to minimize degradation. Add an antioxidant to the solvent.- Ensure the chosen extraction solvent is appropriate for the polarity of this compound. |
| High Variability in Results | - Inconsistent sample preparation- Matrix effects varying between samples- Instrument instability | - Ensure precise and consistent execution of the sample preparation protocol.- Use an internal standard and consider matrix-matched calibrants.- Perform system suitability tests to check instrument performance. |
| Signal Suppression or Enhancement | - Co-eluting matrix components interfering with ionization. | - Improve chromatographic separation to resolve this compound from interferences.- Implement a more rigorous sample clean-up procedure (e.g., SPE).- Dilute the sample if the concentration of this compound is high enough. |
| No this compound Peak Detected | - this compound concentration is below the limit of detection (LOD).- Complete degradation of this compound.- Incorrect MS/MS parameters. | - Concentrate the sample extract or use a more sensitive instrument.- Review sample handling and storage procedures to prevent degradation.- Optimize MS/MS parameters, including precursor and product ions, and collision energy. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cyanobacteria (e.g., Synechocystis salina)
This protocol is based on methodologies described for the extraction of myxoxanthophyll from cyanobacteria.[2]
Materials:
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Lyophilized cyanobacterial biomass
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96% (v/v) Ethanol
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Ultrasonic bath
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Centrifuge
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Rotary evaporator
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Nitrogen gas supply
Procedure:
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Weigh approximately 40 g of dried cyanobacterial biomass.
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Add 1 L of 96% (v/v) ethanol.
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Place the mixture in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.
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Perform the extraction in triplicate and combine the resulting extracts.
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Centrifuge the combined extract at 1350 x g for 10 minutes to pellet insoluble cell debris.
-
Carefully collect the supernatant.
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Evaporate the solvent from the supernatant using a rotary evaporator under reduced pressure at a temperature not exceeding 38°C.
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The resulting dried extract can be reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis. For long-term storage, the dried extract should be stored at -80°C under a nitrogen atmosphere.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound. Method validation is essential.
1. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from a lower to a higher percentage of organic phase should be optimized to achieve good separation of this compound from other sample components. A starting point could be a linear gradient from 30% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5 - 10 µL
2. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for carotenoids.
-
Precursor Ion ([M+H]⁺ or [M]⁺·): For this compound (C₄₈H₇₀O₇), the molecular weight is approximately 759.0 g/mol . The precursor ion to target would be m/z 759.5.[2]
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Product Ions: A key fragment ion for this compound has been reported at m/z 700, corresponding to the loss of an acetone unit.[2] Other product ions should be determined by infusing a this compound standard and performing a product ion scan.
-
MRM Transitions (Hypothetical):
-
This compound Quantifier: 759.5 > 700.0
-
This compound Qualifier: 759.5 > [Another suitable fragment ion]
-
-
Collision Energy (CE): This needs to be optimized for each transition to achieve the highest signal intensity. A starting CE of 35 eV can be used based on literature for fragmentation.[2]
-
Source Parameters: Optimize parameters such as spray voltage, drying gas temperature, and nebulizer pressure according to the instrument manufacturer's recommendations.
Data Presentation
The following tables provide examples of the types of quantitative data that should be generated during method validation for this compound quantification. The values presented are for illustrative purposes only and must be determined experimentally.
Table 1: Recovery and Matrix Effect of this compound in Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 10 | 85.2 | -12.5 (Suppression) |
| This compound | 100 | 88.9 | -10.2 (Suppression) |
| This compound | 1000 | 91.5 | -8.7 (Suppression) |
Table 2: Linearity and Sensitivity of this compound Quantification
| Parameter | Value |
| Linear Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
Visualizations
Caption: Workflow for this compound Quantification in Biological Matrices.
Caption: Troubleshooting Decision Tree for this compound Quantification.
References
Strategies to increase the efficiency of Myxol biosynthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and enhance the efficiency of Myxol biosynthesis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established biosynthetic pathway for this compound?
A1: The biosynthesis of this compound, specifically this compound-2′ fucoside (myxoxanthophyll), originates from lycopene. The pathway involves key enzymatic steps catalyzed by specific proteins. In the cyanobacterium Synechococcus sp. strain PCC 7002, the process begins with the modification of the ψ end of the carotenoid molecule. The enzyme CruF, a 1′,2′-hydroxylase, acts on a precursor like 1'-hydroxy-γ-carotene to form plectanixanthin and subsequently this compound.[1][2][3] Following this, the enzyme CruG, a 2′-O-glycosyltransferase, attaches a fucose sugar to the 2'-hydroxyl group of this compound, yielding the final product, this compound-2′ fucoside.[1][2]
Caption: Proposed biosynthetic pathway for this compound-2′ fucoside from lycopene.[3]
Q2: Which enzymes are considered rate-limiting in this compound biosynthesis?
A2: The efficiency of the overall carotenoid biosynthetic pathway, which provides the precursors for this compound, can be a limiting factor. Specifically, phytoene synthase (CrtB or PSY) and lycopene cyclase (CrtY), which catalyze early steps in carotenoid production, are often rate-limiting.[4] For this compound itself, the expression levels and catalytic efficiency of the terminal enzymes, CruF (1′,2′-hydroxylase) and CruG (2′-O-glycosyltransferase), are critical for high yields.[1][2] Enhancing the supply of precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) is also crucial for improving the production of all carotenoids, including this compound.[4]
Q3: What are suitable host organisms for heterologous this compound production?
A3: Escherichia coli is a common host for heterologous production of carotenoids due to its well-understood genetics and rapid growth. The enzymatic activity of CruF has been successfully verified by expressing it in a lycopene-producing strain of E. coli.[1][2] Other microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica, which are known hosts for producing other carotenoids like astaxanthin and β-carotene, could also serve as potential platforms for this compound biosynthesis through metabolic engineering.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound biosynthesis experiments.
Problem 1: Low or no detectable this compound production in an engineered microbial strain.
Caption: A logical workflow for troubleshooting low this compound yield.
Q: My engineered E. coli strain is not producing this compound. What are the likely causes and how can I troubleshoot this?
A: This issue can stem from several factors, from gene expression to metabolic bottlenecks.
-
Cause 1: Poor or no expression of biosynthetic genes (e.g., cruF, cruG).
-
Troubleshooting:
-
Verify Transcription: Use RT-qPCR to confirm that the cruF and cruG genes are being transcribed.
-
Verify Translation: Perform SDS-PAGE on total cell lysate to check for protein bands corresponding to the molecular weights of CruF and CruG. If bands are absent, consider codon-optimizing your genes for the expression host.
-
Check Plasmid Integrity: Isolate the expression plasmid from your culture and verify its sequence to ensure no mutations have occurred.
-
-
-
Cause 2: Insufficient precursor supply. this compound biosynthesis depends on a steady supply of lycopene, which in turn relies on the MEP or MVA pathway for the isoprenoid precursors IPP and DMAPP.[4]
-
Troubleshooting:
-
Analyze Intermediates: Use HPLC or LC-MS to analyze cell extracts for the accumulation of precursors like lycopene or FPP. Accumulation of early-stage precursors may indicate a bottleneck in the upstream pathway.
-
Enhance Precursor Flux: Co-express genes from the MEP pathway (e.g., dxs, idi, ispD, ispF) to increase the pool of IPP and DMAPP.
-
Downregulate Competing Pathways: In hosts like yeast, pathways competing for the precursor FPP, such as sterol biosynthesis, can be downregulated (e.g., by truncating the promoter of the squalene synthase gene) to redirect metabolic flux towards carotenoids.[4]
-
-
-
Cause 3: Enzyme inactivity or toxicity. The heterologously expressed enzymes may be misfolded, inactive, or toxic to the host cell.
-
Troubleshooting:
-
Lower Induction Temperature: After inducing gene expression, grow the culture at a lower temperature (e.g., 18-25°C) to improve protein folding and reduce potential toxicity.
-
Test Enzyme Variants: If possible, source and test homologous genes from other this compound-producing organisms.
-
-
Problem 2: this compound yield is significantly lower than reported values or does not improve with initial optimizations.
Q: I have confirmed gene expression and precursor availability, but my this compound yield remains low. What advanced strategies can I employ?
A: To push yields higher, focus on optimizing the fermentation process and fine-tuning metabolic pathways.
-
Strategy 1: Fermentation Process Optimization. The culture environment dramatically impacts secondary metabolite production.
-
Troubleshooting:
-
Optimize Media Components: Systematically optimize carbon and nitrogen sources, as well as micronutrients. Statistical methods like Response Surface Methodology (RSM) can efficiently identify optimal concentrations of media components.[6][7]
-
Control Physical Parameters: Fine-tune parameters such as pH, temperature, and agitation speed. For example, optimal astaxanthin production by Phaffia rhodozyma was achieved by adjusting pH to 7.0 and temperature to 20°C.[8]
-
Implement Fed-Batch Fermentation: To avoid substrate inhibition and maintain optimal growth, a fed-batch strategy can be employed to control the feeding of key nutrients, which has been shown to significantly increase metabolite production.[4]
-
-
-
Strategy 2: Redirecting Carbon Flux. Ensure that carbon is efficiently channeled towards your product of interest.
-
Troubleshooting:
-
Block Competing Pathways: Use CRISPR/Cas9 or other gene-editing tools to knock out pathways that divert precursors away from this compound synthesis. For example, blocking the hydrocarbon biosynthesis pathway in cyanobacteria significantly increased the production of fatty alcohols, a similar metabolic engineering concept.[9]
-
Optimize Key Enzyme Ratios: The relative expression levels of different enzymes in the pathway are critical. Use a library of promoters with varying strengths to tune the expression of each biosynthetic gene (crtE, crtB, crtI, cruF, cruG) to find the optimal balance and avoid the accumulation of inhibitory intermediates.
-
-
Quantitative Data on Biosynthesis Enhancement Strategies
The following table summarizes representative yield improvements achieved through various metabolic engineering and optimization strategies for carotenoids and other metabolites, which can be adapted for this compound biosynthesis.
| Strategy | Host Organism | Target Metabolite | Yield Improvement | Reference Context |
| Precursor Pathway Engineering | Y. lipolytica | β-carotene | Titer increased to 90 g/L | Downregulation of competing squalene synthase.[4] |
| Blocking Competing Pathways | Synechocystis sp. | Fatty Alcohols | Productivity increased to 2.87 mg/g dry weight | Knock-out of genes in the alkane biosynthesis pathway.[9] |
| Fermentation Optimization (RSM) | Bacillus velezensis | Cytotoxic Extract | 28-fold increase in yield (to 131.1 mg/L) | Optimization of media components using Response Surface Methodology.[6] |
| Heterologous Gene Expression | E. coli | 1-Butanol | Titer increased to 550 mg/L | Deletion of 5 host genes competing for acetyl-CoA and NADH.[10] |
| Optimization of Culture Conditions | Phaffia rhodozyma | Astaxanthin | 1.6-fold increase in yield (to 7.83 g/L) | Optimization of carbon/nitrogen sources, pH, and temperature.[8] |
Experimental Protocols
Protocol 1: Heterologous Expression of CruF in a Lycopene-Producing E. coli
This protocol is based on the methodology used to verify the function of the CruF enzyme.[1][2]
Objective: To express the cruF gene in an E. coli strain engineered to produce lycopene and analyze the resulting carotenoid products.
Materials:
-
Lycopene-producing E. coli strain (e.g., a strain expressing crtE, crtB, and crtI from Pantoea agglomerans).
-
Expression vector (e.g., pET-28a(+) with an inducible T7 promoter).
-
cruF gene from Synechococcus sp. PCC 7002, codon-optimized for E. coli.
-
Restriction enzymes, T4 DNA ligase.
-
LB medium, appropriate antibiotics, IPTG.
-
Acetone, Methanol, HPLC-grade solvents.
Methodology:
-
Plasmid Construction:
-
Amplify the codon-optimized cruF gene using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested cruF gene into the digested vector using T4 DNA ligase.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by colony PCR and sequence verification.
-
-
Transformation into Expression Host:
-
Transform the verified plasmid into the lycopene-producing E. coli expression strain.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
-
Protein Expression and Carotenoid Production:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 500 mL of fresh LB medium. Grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Incubate for 48 hours at 20°C with shaking (200 rpm).
-
-
Carotenoid Extraction:
-
Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).
-
Wash the cell pellet with distilled water and centrifuge again.
-
Resuspend the pellet in 10 mL of acetone and vortex vigorously for 20 minutes in the dark to extract the pigments.
-
Centrifuge at 10,000 x g for 10 min to pellet cell debris.
-
Carefully transfer the acetone supernatant to a new tube and dry it under a stream of nitrogen gas.
-
-
Analysis:
-
Resuspend the dried pigment extract in a small volume of a suitable solvent (e.g., methanol/acetone mixture).
-
Analyze the carotenoid profile using HPLC with a C18 reverse-phase column and a photodiode array (PDA) detector to identify lycopene and its hydroxylated derivatives. Compare retention times and absorption spectra with known standards.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
Objective: To separate and quantify this compound and its precursors from a microbial extract.
Materials:
-
Dried pigment extract.
-
HPLC system with a PDA detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile phase solvents: Acetonitrile, Methanol, Dichloromethane, Water.
-
This compound or related carotenoid standards (if available).
Methodology:
-
Sample Preparation:
-
Resuspend the dried pigment extract (from Protocol 1, Step 4) in 200 µL of acetone.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase.
-
Mobile Phase Gradient: A common gradient for carotenoid separation involves a mix of methanol, acetonitrile, and dichloromethane. An example gradient could be:
-
Start with 80:15:5 (Methanol:Acetonitrile:Water).
-
Linearly ramp to 60:20:20 (Methanol:Acetonitrile:Dichloromethane) over 20 minutes.
-
Hold for 10 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at wavelengths between 400-600 nm. Key wavelengths for carotenoids are typically around 450 nm and 475 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and UV-Vis absorption spectra with authentic standards or literature data.
-
Quantify the amount of each carotenoid by integrating the peak area and comparing it to a standard curve generated from known concentrations of a standard (e.g., β-carotene or a commercially available xanthophyll). Express the final yield as mg per liter of culture or mg per gram of dry cell weight.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. The biosynthetic pathway for this compound-2' fucoside (myxoxanthophyll) in the cyanobacterium Synechococcus sp. strain PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of microbial cell factories for astaxanthin production: Biosynthesis and regulations, engineering strategies and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Model Microorganisms for the Production of Xanthophyll [mdpi.com]
- 6. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Genetic Engineering of Algae for Enhanced Biofuel Production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Myxol's Efficacy in Guarding Against Lipid Peroxidation: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research validates the significant protective role of Myxol, a rare monocyclic carotenoid, against lipid peroxidation, a key process in cellular damage. This guide provides a comparative overview of this compound's performance against other well-known antioxidants, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oxidative stress.
This compound, along with a related carotenoid Saproxanthin, has demonstrated potent antioxidative properties. Studies utilizing a rat brain homogenate model—a standard method for assessing neuroprotective potential—reveal this compound's notable capacity to inhibit the oxidative degradation of lipids.[1] This guide synthesizes the available quantitative data, outlines the experimental methodologies used for validation, and presents key information in a clear, comparative format.
Comparative Antioxidant Performance Against Lipid Peroxidation
The efficacy of an antioxidant is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of this compound and other reference antioxidants in inhibiting lipid peroxidation in a rat brain homogenate model, as measured by the Thiobarbituric Acid Reactive Substances (TBARS) assay.
| Antioxidant | IC50 (µM) | Reference |
| This compound | 6.2 | [1] |
| Saproxanthin | 2.1 | [1] |
| Zeaxanthin | 13.5 | [1] |
| Butylated Hydroxytoluene (BHT) | 3.5 | [2] |
| Trolox | 98 | [2] |
| α-Tocopherol (Vitamin E) | See Note | |
| Ascorbic Acid (Vitamin C) | See Note |
Note on α-Tocopherol and Ascorbic Acid: Direct IC50 values for α-tocopherol and ascorbic acid in the same rat brain homogenate TBARS assay are not consistently reported and can vary significantly based on experimental conditions. Some studies indicate that ascorbic acid can exhibit pro-oxidant effects in the presence of iron ions.[3][4]
The Underlying Science: The Lipid Peroxidation Pathway
Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cellular membrane damage. This process is a primary contributor to oxidative stress and is implicated in a variety of pathological conditions. Antioxidants like this compound interrupt this chain reaction, thereby mitigating cellular damage.
References
- 1. Carotenoids from Marine Organisms: Biological Functions and Industrial Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Ascorbic acid inhibits lipid peroxidation but enhances DNA damage in rat liver nuclei incubated with iron ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Myxol-Producing Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomic features of select Myxol-producing cyanobacteria. This compound and its derivatives are carotenoids with potential applications in various industries, including pharmaceuticals, owing to their antioxidant and other bioactive properties. Understanding the genetic basis of this compound production through comparative genomics is crucial for metabolic engineering and optimizing yields of these valuable compounds. This document summarizes quantitative genomic data, details key experimental protocols for comparative analysis, and visualizes the this compound biosynthetic pathway.
Data Presentation: Genomic Features of this compound-Producing Cyanobacteria
The following table summarizes key genomic statistics for several well-characterized cyanobacteria known to produce this compound or its glycosylated derivatives. These species represent a range of morphologies and habitats, providing a basis for comparative genomic studies.
| Feature | Synechococcus sp. PCC 7002 | Anabaena sp. PCC 7120 | Synechocystis sp. PCC 6803 |
| Genome Size (Mb) | ~3.4 | 7.21 | 3.57 |
| GC Content (%) | 49.0 | 41.0 | 47.7 |
| Number of Protein-Coding Genes | ~3,300 | 6,132 | 3,168[1][2] |
This compound Biosynthesis: A Comparative Look at the Gene Cluster
The biosynthesis of this compound from lycopene involves a key enzymatic step catalyzed by a 1',2'-hydratase, encoded by the cruF gene.[3][4][5] Subsequent glycosylation is carried out by a 2'-O-glycosyltransferase, the product of the cruG gene.[3][4][5] The presence and organization of these genes are critical for this compound production.
In Synechococcus sp. PCC 7002, the cruF (SynPCC7002_A2032) and cruG (SynPCC7002_A2031) genes are located adjacent to each other, suggesting they may be co-regulated as an operon.[3][4] Homologs of cruF and cruG are found in the genomes of other this compound-producing cyanobacteria, indicating a conserved pathway.[3] However, variations in the glycosylation patterns of this compound derivatives exist among different species. For instance, in Anabaena sp. PCC 7120, rhamnose can be substituted for fucose in the this compound glycoside, a flexibility not observed in Synechocystis sp. PCC 6803.[6][7][8] This suggests potential differences in the substrate specificity of the CruG enzyme or the presence of alternative glycosyltransferases.
Furthermore, in Anabaena sp. PCC 7120, two distinct β-carotene ketolases, CrtO and CrtW, are involved in the synthesis of echinenone and ketothis compound, respectively, highlighting further diversification of carotenoid pathways in these organisms.[9]
Mandatory Visualization
This compound Biosynthetic Pathway
The diagram below illustrates the core biosynthetic pathway for the formation of this compound-2'-fucoside from Lycopene.
Caption: Proposed biosynthetic pathway of this compound-2'-fucoside.
Experimental Protocols
Detailed methodologies for key experiments in the comparative genomics of this compound-producing cyanobacteria are provided below.
Orthologous Gene Identification
Objective: To identify genes that are shared among the compared cyanobacterial genomes (orthologs) and those that are unique to each species.
Methodology:
-
Genome Annotation: Ensure consistent and high-quality annotation of all cyanobacterial genomes to be compared. This can be achieved using standardized annotation pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).
-
Orthology Prediction: Employ software tools designed for orthologous group identification. A widely used approach is:
-
OrthoFinder: This tool uses a graph-based clustering algorithm to identify orthologous gene groups. It performs an all-vs-all BLASTp search of the protein sequences from the selected genomes, followed by clustering of the BLAST results.
-
-
Data Analysis:
-
The output from OrthoFinder will provide a list of orthologous groups, including core genes (present in all species), accessory genes (present in some species), and unique genes (present in only one species).
-
Analyze the functional annotations (e.g., GO terms, KEGG pathways) of the core and unique genes to understand the conserved and species-specific biological functions.
-
Phylogenetic Analysis
Objective: To determine the evolutionary relationships between the this compound-producing cyanobacteria based on their genomic data.
Methodology:
-
Selection of Marker Genes:
-
Identify a set of conserved, single-copy orthologous genes present in all the cyanobacterial genomes under investigation and appropriate outgroup species. This can be derived from the output of the orthologous gene identification step.
-
-
Sequence Alignment:
-
For each selected orthologous gene, create a multiple sequence alignment of the protein sequences using a tool like MAFFT or Clustal Omega.
-
-
Concatenation:
-
Concatenate the individual multiple sequence alignments into a single supermatrix.
-
-
Phylogenetic Tree Construction:
-
Use the concatenated alignment to construct a phylogenetic tree. It is recommended to use a maximum likelihood method, as implemented in software such as:
-
IQ-TREE: This program can automatically select the best-fit substitution model and perform a robust phylogenetic inference with bootstrap analysis to assess the statistical support for the tree topology.
-
-
-
Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree using software like FigTree or the Interactive Tree Of Life (iTOL). The branching pattern of the tree will illustrate the evolutionary relatedness of the cyanobacterial species.
-
Comparative Analysis of the this compound Biosynthesis Gene Cluster
Objective: To compare the genetic organization and sequence of the this compound biosynthesis gene cluster across different cyanobacterial species.
Methodology:
-
Gene Cluster Identification:
-
Use the protein sequences of the known this compound biosynthesis genes, cruF and cruG from Synechococcus sp. PCC 7002, as queries to perform BLASTp or tBLASTn searches against the genomes of the other cyanobacteria.
-
-
Genomic Neighborhood Analysis:
-
Once the homologs of cruF and cruG are identified, examine the genomic region surrounding these genes in each species.
-
Identify and annotate the neighboring genes to determine if they are part of a conserved gene cluster. Note the orientation and intergenic distances of the genes within the cluster.
-
-
Sequence Comparison:
-
Perform multiple sequence alignments of the protein sequences of the CruF and CruG homologs to identify conserved domains and potential functional variations.
-
-
Visualization:
-
Create a visual representation of the gene clusters from each species to scale, showing the relative positions and orientations of the genes. This allows for a direct comparison of the gene cluster architecture.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the comparative genomic analysis of this compound-producing cyanobacteria.
Caption: Workflow for comparative genomics of cyanobacteria.
References
- 1. Complete genome structure of the unicellular cyanobacterium Synechocystis sp. PCC6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence analysis of the genome of the unicellular cyanobacterium Synechocystis sp. strain PCC6803. II. Sequence determination of the entire genome and assignment of potential protein-coding regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway for this compound-2' fucoside (myxoxanthophyll) in the cyanobacterium Synechococcus sp. strain PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Substrate specificities and availability of fucosyltransferase and beta-carotene hydroxylase for this compound 2'-fucoside synthesis in Anabaena sp. strain PCC 7120 compared with Synechocystis sp. strain PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Specificities and Availability of Fucosyltransferase and β-Carotene Hydroxylase for this compound 2′-Fucoside Synthesis in Anabaena sp. Strain PCC 7120 Compared with Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cyanobacterium Anabaena sp. PCC 7120 has two distinct beta-carotene ketolases: CrtO for echinenone and CrtW for ketothis compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Myxol Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species analysis of the genes involved in the biosynthesis of Myxol, a monocyclic carotenoid with significant biological interest. By presenting objective comparisons and supporting experimental data, this document aims to facilitate research and development in carotenoid-based therapeutics and biotechnological applications.
Comparative Analysis of this compound Biosynthesis Genes
This compound biosynthesis has been primarily studied in cyanobacteria and flavobacteria, revealing distinct yet functionally convergent genetic pathways. The following table summarizes the key genes and their functions identified in representative species from these two bacterial phyla. While direct quantitative comparisons of enzyme kinetics are limited in the literature, this table provides a qualitative comparison of the genetic machinery required for this compound production.
| Gene/Enzyme | Function | Cyanobacteria (Synechococcus sp. PCC 7002) | Flavobacteria (Nonlabens spongiae, Flavobacterium sp. strain P99-3) | Key Distinctions |
| crtE | Geranylgeranyl pyrophosphate synthase | Present (Upstream in carotenoid pathway) | Present (Upstream in carotenoid pathway) | Conserved initial step in carotenoid synthesis. |
| crtB | Phytoene synthase | Present (Upstream in carotenoid pathway) | Present (Upstream in carotenoid pathway) | Conserved initial step in carotenoid synthesis. |
| crtI | Phytoene desaturase | Present (Upstream in carotenoid pathway) | Present (Upstream in carotenoid pathway) | Conserved initial step in carotenoid synthesis. |
| crtY / crtYm | Lycopene cyclase | Present | Present (crtYm in Flavobacterium sp. P99-3) | Both are lycopene cyclases, but may have different substrate affinities. In N. spongiae, co-expression with cruF favors the production of 1'-hydroxy-γ-carotene over β-carotene.[1] |
| cruF | Carotenoid 1,2-hydratase | Essential for this compound synthesis.[2][3] | Essential for this compound synthesis.[1] | Functionally conserved as a C-1',2'-hydratase, adding a hydroxyl group to the γ-carotene precursor.[1][3] However, there is no significant amino acid sequence homology between the CruF in cyanobacteria and the CrtC-type hydratases found in some other bacteria.[1][3] |
| crtD | Carotenoid 3,4-desaturase (ψ-end group) | Absent | Present | This gene is involved in the modification of the ψ-end group of the carotenoid in flavobacteria.[1] |
| crtA-OH | Carotenoid 2'-hydroxylase (ψ-end group) | Absent | Present | Responsible for the hydroxylation at the 2' position in the ψ-end group in flavobacteria.[1] |
| crtZ | β-carotene hydroxylase | Present | Present | Adds hydroxyl groups to the β-ring of the carotenoid. |
| cruG | 2'-O-glycosyltransferase | Essential for the synthesis of myxoxanthophyll (this compound-2'-fucoside).[2] | Absent or not yet identified | This gene is responsible for attaching a sugar moiety to the this compound backbone, a key step in the formation of glycosylated carotenoids in cyanobacteria.[2] |
Experimental Protocols
The functional characterization of this compound biosynthesis genes relies on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
Functional Complementation Assay in E. coli
This is a common method to investigate the function of genes involved in carotenoid biosynthesis.[4][5][6]
Objective: To determine the function of a candidate gene by expressing it in an E. coli strain engineered to produce a specific carotenoid precursor.
Methodology:
-
Vector Construction:
-
The candidate gene (e.g., cruF, crtY) is amplified via PCR from the source organism's genomic DNA.
-
The PCR product is cloned into an expression vector, such as pETDuet-1, which allows for the co-expression of multiple genes.[1]
-
-
Host Strain Selection:
-
Transformation and Expression:
-
The expression vector containing the candidate gene(s) is transformed into the engineered E. coli host strain.
-
Transformed cells are grown in a suitable liquid medium (e.g., LB with appropriate antibiotics) to an optimal optical density (OD600 of 0.5-1.0).[5]
-
Gene expression is induced, typically with IPTG, and the culture is incubated for a further period to allow for pigment production.
-
-
Carotenoid Extraction and Analysis:
Carotenoid Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify the carotenoids produced in experimental systems.
Methodology:
-
Sample Preparation:
-
Carotenoid extracts are dried and re-dissolved in a suitable solvent compatible with the HPLC mobile phase.
-
-
Chromatographic Separation:
-
Detection and Identification:
-
A photodiode array (PDA) detector is used to monitor the absorbance spectra of the eluting compounds, which is characteristic for different carotenoids.
-
Identification is achieved by comparing the retention times and absorbance spectra with authentic standards or published data.[5]
-
Insertional Mutagenesis
Objective: To inactivate a target gene to study its role in the this compound biosynthesis pathway.
Methodology (Interposon Mutagenesis in Cyanobacteria):
-
Plasmid Construction:
-
A plasmid is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.[7]
-
-
Transformation:
-
The constructed plasmid is introduced into the cyanobacterial cells. Cyanobacteria like Synechocystis sp. PCC 6803 are naturally transformable.[8]
-
-
Homologous Recombination and Selection:
-
Through homologous recombination, the target gene in the cyanobacterial genome is replaced by the antibiotic resistance cassette from the plasmid.
-
Mutants are selected by plating the transformed cells on a medium containing the corresponding antibiotic.
-
-
Verification:
-
Successful gene inactivation is confirmed by PCR analysis and subsequent carotenoid analysis of the mutant strain to observe any changes in the pigment profile.
-
Visualizing the Pathways and Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound in flavobacteria, highlighting the key enzymatic steps.
Caption: Proposed this compound biosynthesis pathway in flavobacteria.
Experimental Workflow: Functional Gene Analysis
This diagram outlines the typical workflow for the functional analysis of a candidate this compound biosynthesis gene.
Caption: Workflow for functional analysis of carotenoid biosynthesis genes.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays [bio-protocol.org]
- 6. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a high-frequency in vivo transposon mutagenesis system for Synechocystis sp. PCC 6803 and Synechococcus elongatus PCC 7942 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myxol and Other Marine Carotenoids: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Myxol with other prominent marine carotenoids, namely astaxanthin and fucoxanthin. The information presented is based on available experimental data, focusing on antioxidant, anti-inflammatory, and anticancer properties. This document is intended to serve as a resource for researchers and professionals in the field of drug development and natural product chemistry.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound, astaxanthin, and fucoxanthin. It is important to note that direct comparative studies involving this compound are limited in the current scientific literature.
Table 1: Antioxidant Activity
| Carotenoid | Assay | IC50 Value (µg/mL) | Source |
| This compound | DPPH Radical Scavenging | Data not available | - |
| ABTS Radical Scavenging | Data not available | - | |
| Astaxanthin | DPPH Radical Scavenging | 15.39 | [1] |
| ABTS Radical Scavenging | 20.32 | [1] | |
| Fucoxanthin | DPPH Radical Scavenging | ~30-50 (stereoisomers) | [2] |
| ABTS Radical Scavenging | ~33-45 (stereoisomers) | [2] |
Note: A lower IC50 value indicates greater antioxidant activity.
Table 2: Anti-inflammatory Activity
| Carotenoid | Assay/Model | Key Findings | Source |
| This compound | Data not available | Data not available | - |
| Astaxanthin | Lipopolysaccharide (LPS)-stimulated microglia | Reduced expression of pro-inflammatory cytokines; suppressed neuroinflammation. | [2] |
| Fucoxanthin | LPS-stimulated RAW 264.7 macrophages | Inhibited nitric oxide (NO) production; reduced expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6. | [3] |
Table 3: Anticancer Activity
| Carotenoid | Cell Line | IC50 Value (µg/mL) | Mechanism | Source |
| This compound | Data not available | Data not available | Data not available | - |
| Astaxanthin | Minimal cytotoxicity observed in some studies | >1000 | - | [4] |
| Fucoxanthin | TIB-223 (bone cancer) | 14 | Induction of apoptosis | [4] |
| Caco2 (colorectal cancer) | Data not available | DNA fragmentation | ||
| Leukemia cell lines | Data not available | ROS generation leading to apoptosis | [1] |
Signaling Pathways and Mechanisms of Action
The biological activities of marine carotenoids are intrinsically linked to their interaction with cellular signaling pathways.
Anti-inflammatory Signaling
Fucoxanthin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3] These pathways are crucial regulators of the inflammatory response.
Figure 1: Fucoxanthin's inhibition of the NF-κB signaling pathway.
Pro-Apoptotic Signaling in Cancer
Fucoxanthin induces apoptosis in cancer cells through the activation of caspases , a family of proteases that execute programmed cell death. This process often involves the modulation of the Bcl-2 family of proteins , which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors.
Figure 2: Fucoxanthin's induction of the intrinsic apoptosis pathway.
Detailed Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed protocols for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (analytical grade)
-
Test compounds (this compound, astaxanthin, fucoxanthin) and a positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of Test Samples: Dissolve the carotenoids and the positive control in a suitable solvent (e.g., DMSO, ethanol) to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test samples or positive control to the wells.
-
For the blank, add 100 µL of the solvent used for the samples.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
Figure 3: Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the marine carotenoids for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100
-
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caspase-3 Activity Assay for Apoptosis Detection
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells using the cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline (pNA) upon cleavage of the substrate by active caspase-3.
-
Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion and Future Directions
The available evidence strongly supports the potent antioxidant, anti-inflammatory, and, in the case of fucoxanthin, anticancer properties of marine carotenoids like astaxanthin and fucoxanthin. Their mechanisms of action involve the modulation of key signaling pathways, making them promising candidates for further investigation in drug development.
A significant knowledge gap exists regarding the specific efficacy and mechanisms of this compound. While its structural similarities to other carotenoids suggest potential for similar biological activities, there is a clear need for dedicated research to quantify its effects and elucidate its molecular targets. Direct comparative studies of this compound against astaxanthin and fucoxanthin using standardized in vitro and in vivo models are crucial to accurately assess its relative potency and therapeutic potential. Future research should focus on isolating sufficient quantities of pure this compound to enable comprehensive biological evaluation and to explore its potential synergistic effects with other bioactive compounds.
References
Unraveling the Antioxidant Profile of Myxol: A Comparative Analysis of In Vitro and In Vivo Efficacy
Initial investigations into the antioxidant capacity of Myxol have revealed a significant gap in the scientific literature, with no specific studies found for a compound under this name. This guide, therefore, draws upon established methodologies and analogous data from other antioxidant compounds to present a foundational framework for evaluating and comparing the in vitro and in vivo antioxidant potential of novel molecules like this compound.
While direct experimental data for this compound is not available, this guide will outline the conventional experimental workflows, data presentation formats, and key signaling pathways relevant to antioxidant research. This will serve as a valuable resource for researchers and drug development professionals embarking on the characterization of new antioxidant agents.
In Vitro vs. In Vivo Antioxidant Capacity: A Comparative Overview
The assessment of a compound's antioxidant potential is a multi-faceted process. In vitro assays provide a rapid and cost-effective initial screening, quantifying a molecule's ability to neutralize free radicals in a controlled chemical environment. However, these assays often do not reflect the complex biological milieu. In vivo studies, on the other hand, offer a more holistic understanding of a compound's antioxidant effects within a living organism, taking into account factors such as bioavailability, metabolism, and interaction with cellular antioxidant defense systems. A comprehensive evaluation necessitates both approaches to ascertain the true therapeutic potential of an antioxidant.
Quantitative Data Summary
To facilitate a clear comparison of antioxidant efficacy, quantitative data from various assays should be systematically organized. The following tables provide templates for presenting typical in vitro and in vivo antioxidant data.
Table 1: In Vitro Antioxidant Activity Profile
| Assay Type | Method | Endpoint | This compound (Predicted) | Standard (e.g., Trolox) |
| Radical Scavenging | DPPH Assay | IC50 (µg/mL) | Data Not Available | Value |
| ABTS Assay | TEAC (Trolox Equivalents) | Data Not Available | 1.0 | |
| Hydroxyl Radical Scavenging | Scavenging % at X conc. | Data Not Available | Value | |
| Reducing Power | FRAP Assay | FRAP Value (µM Fe(II)/mg) | Data Not Available | Value |
| Metal Chelating | Ferrous Ion Chelating Assay | Chelating % at X conc. | Data Not Available | Value |
| Cellular Antioxidant Activity | CAA Assay | CAA Units | Data Not Available | Value |
Table 2: In Vivo Antioxidant Activity Profile
| Biomarker | Animal Model | Tissue/Fluid | This compound Treatment Group | Control Group |
| Enzymatic Antioxidants | ||||
| Superoxide Dismutase (SOD) | e.g., Wistar rats | Liver homogenate | Value (U/mg protein) | Value (U/mg protein) |
| Catalase (CAT) | Liver homogenate | Value (U/mg protein) | Value (U/mg protein) | |
| Glutathione Peroxidase (GPx) | Plasma | Value (U/mL) | Value (U/mL) | |
| Non-Enzymatic Antioxidants | ||||
| Reduced Glutathione (GSH) | Brain tissue | Value (nmol/mg protein) | Value (nmol/mg protein) | |
| Total Antioxidant Status (TAS) | Serum | Value (mM) | Value (mM) | |
| Oxidative Stress Markers | ||||
| Malondialdehyde (MDA) | Heart homogenate | Value (nmol/mg protein) | Value (nmol/mg protein) | |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine | Value (ng/mL) | Value (ng/mL) |
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. Below are standardized protocols for key in vitro and in vivo antioxidant assays.
In Vitro Assay: DPPH Radical Scavenging Activity
-
Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the DPPH solution to each well containing different concentrations of the test compound or standard. A control well should contain only the DPPH solution and methanol.
-
Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.
In Vivo Assay: Measurement of Superoxide Dismutase (SOD) Activity
-
Tissue Preparation: Euthanize the experimental animal and perfuse the target organ (e.g., liver) with ice-cold saline to remove blood. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) on ice.
-
Centrifugation: Centrifuge the homogenate at a specific speed and temperature (e.g., 10,000 x g at 4°C) to obtain the supernatant, which contains the cytosolic SOD.
-
Assay Principle: The assay is typically based on the inhibition of the reduction of a substrate (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a system like xanthine-xanthine oxidase. SOD in the sample will compete for the superoxide radicals, thus inhibiting the reduction of NBT.
-
Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, the substrate (NBT), and the superoxide-generating system.
-
Measurement: Measure the rate of NBT reduction by monitoring the change in absorbance at a specific wavelength (e.g., 560 nm) over time using a spectrophotometer.
-
Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The SOD activity is then expressed as units per milligram of protein. Protein concentration in the supernatant is determined using a standard method like the Bradford assay.
Visualizing Antioxidant Mechanisms
Understanding the molecular pathways involved in antioxidant defense is crucial. Graphviz diagrams can effectively illustrate these complex interactions.
Caption: Workflow of in vitro and in vivo antioxidant evaluation.
Caption: Activation of the Nrf2-Keap1 antioxidant response pathway.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
